molecular formula C10H13B B1267529 2-(Bromomethyl)-1,3,5-trimethylbenzene CAS No. 4761-00-6

2-(Bromomethyl)-1,3,5-trimethylbenzene

Cat. No.: B1267529
CAS No.: 4761-00-6
M. Wt: 213.11 g/mol
InChI Key: HIQNEJUMZTWMLW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31898. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-1,3,5-trimethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNEJUMZTWMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283507
Record name 2-(bromomethyl)-1,3,5-trimethylbenzene
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Molecular Weight

213.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4761-00-6
Record name 4761-00-6
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Record name 2-(bromomethyl)-1,3,5-trimethylbenzene
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Record name 2-(bromomethyl)-1,3,5-trimethylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1,3,5-trimethylbenzene (CAS Number: 4761-00-6), a versatile reagent in organic synthesis. This document collates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug development.

Core Properties and Data

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a substituted aromatic hydrocarbon. Its utility in chemical synthesis stems from the reactive bromomethyl group attached to the mesitylene core.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 4761-00-6[1][2]
Molecular Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [2]
Appearance White to off-white solid
Melting Point 50-51 °C
Boiling Point 99-102 °C at 2 Torr
Density 1.270 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)

Safety and Handling

Potential Hazards:

  • May be corrosive to metals.

  • Likely to cause severe skin burns and eye damage.

Recommended Precautionary Measures:

  • Prevention: Do not breathe dust or mists. Wear protective gloves, protective clothing, and eye/face protection.

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2,4,6-trimethylbenzyl alcohol.

Synthesis of this compound from 2,4,6-Trimethylbenzyl Alcohol

This protocol details a general procedure for the synthesis of 2,4,6-trimethylbenzyl bromide.

Materials:

  • 2,4,6-trimethylbenzyl alcohol

  • Methylene chloride (CH₂Cl₂)

  • Oxalyl chloride or oxalyl bromide

  • Round bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

  • Rotary evaporator

  • TLC analysis equipment

  • NMR spectrometer

Procedure:

  • To a round bottom flask, add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL).

  • Stir the mixture for 10 minutes.

  • Slowly add oxalyl chloride or oxalyl bromide (0.6 mmol).

  • Continue to stir the reaction mixture magnetically at room temperature until the cessation of gas release.

  • Subsequently, add an additional portion of 2,4,6-trimethylbenzyl alcohol (0.5 mmol) and heat the mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter the solid.

  • Wash the collected solid with dichloromethane (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Confirm the purity of the resulting 2,4,6-trimethylbenzyl bromide product by ¹H NMR and ¹³C NMR spectral analysis.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product and Analysis start1 2,4,6-trimethylbenzyl alcohol step1 Mix alcohol and solvent start1->step1 start2 Methylene chloride start2->step1 start3 Oxalyl chloride/bromide step2 Add brominating agent start3->step2 step1->step2 step3 Stir at room temperature step2->step3 step4 Add more alcohol and reflux step3->step4 step5 Monitor by TLC step4->step5 workup1 Cool and filter step5->workup1 Reaction complete workup2 Wash solid workup1->workup2 workup3 Concentrate filtrate workup2->workup3 product This compound workup3->product analysis NMR analysis (¹H, ¹³C) product->analysis

Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific examples of this compound in drug development are not extensively documented in publicly available literature, its structural motifs and reactive handle make it a compound of interest for medicinal chemists. Bromomethylated aromatic compounds are known to be valuable precursors and building blocks in the synthesis of more complex molecules.

Potential Roles:

  • Scaffold for Complex Molecule Synthesis: The trimethylbenzene core provides a rigid scaffold onto which various functional groups can be introduced via nucleophilic substitution of the bromide. This is a common strategy in medicinal chemistry for creating libraries of compounds for screening.

  • Linker for Bioactive Moieties: This compound can potentially serve as a linker to connect two or more pharmacophores, which could lead to compounds with synergistic or novel biological activities. The defined geometry of the benzene ring allows for precise spatial orientation of the linked moieties.

G Conceptual Role as a Linker in Drug Design cluster_components Molecular Components cluster_synthesis Synthetic Strategy cluster_product Resulting Conjugate linker This compound (Scaffold/Linker) reaction Nucleophilic Substitution linker->reaction pharm1 Pharmacophore A pharm1->reaction pharm2 Pharmacophore B pharm2->reaction conjugate Bioactive Conjugate (A-Linker-B) reaction->conjugate

Conceptual diagram illustrating the use of this compound as a linker.

References

Synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-1,3,5-trimethylbenzene from mesitylene. It details two primary synthetic methodologies: bromomethylation and free-radical bromination. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the underlying chemical processes to aid in laboratory-scale synthesis.

Introduction

This compound, also known as bromodurene or mesityl bromide (though this term is more accurately used for the aryl bromide), is a valuable intermediate in organic synthesis. Its utility stems from the reactive bromomethyl group, which can readily participate in nucleophilic substitution and organometallic reactions, making it a key building block for the introduction of the 2,4,6-trimethylbenzyl moiety in the synthesis of more complex molecules, including pharmaceuticals and materials. This guide explores two effective methods for its preparation from the readily available starting material, mesitylene (1,3,5-trimethylbenzene).

Synthetic Pathways

Two principal routes for the synthesis of this compound from mesitylene are discussed: direct bromomethylation and free-radical bromination of a methyl group.

Bromomethylation of Mesitylene

This approach involves the direct introduction of a bromomethyl group onto the aromatic ring of mesitylene. A highly efficient method utilizes paraformaldehyde and hydrogen bromide in acetic acid. This electrophilic aromatic substitution reaction is selective for mono-bromomethylation under controlled conditions and offers high yields.

Free-Radical Bromination of Mesitylene

This classic method involves the selective bromination of one of the benzylic methyl groups of mesitylene. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiated by light (photobromination). While effective, this method requires careful control to minimize the formation of di- and tri-brominated byproducts.

Reaction Mechanisms

The underlying chemical transformations for both synthetic routes are distinct.

Bromomethylation Signaling Pathway

The bromomethylation of mesitylene is an electrophilic aromatic substitution reaction. In the presence of a strong acid like HBr, paraformaldehyde is protonated and subsequently forms a highly reactive hydroxymethyl cation or a related electrophilic species. This electrophile is then attacked by the electron-rich mesitylene ring, followed by dehydration and reaction with bromide ions to yield the final product.

bromomethylation_pathway Paraformaldehyde Paraformaldehyde Electrophile Reactive Electrophile (e.g., +CH2OH) Paraformaldehyde->Electrophile + H+ HBr HBr HBr->Electrophile Mesitylene Mesitylene Intermediate Carbocation Intermediate Mesitylene->Intermediate + Electrophile Product This compound Intermediate->Product + Br-

Bromomethylation Reaction Pathway
Free-Radical Bromination Signaling Pathway

The free-radical bromination of mesitylene proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The initiator (e.g., AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from a methyl group of mesitylene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (NBS) to yield the product and a new radical, propagating the chain.

free_radical_bromination_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical_Initiator 2 x R• Initiator->Radical_Initiator Heat Mesitylene Mesitylene Benzylic_Radical Benzylic Radical Mesitylene->Benzylic_Radical + R• Product This compound Benzylic_Radical->Product + NBS NBS NBS Succinimide_Radical Succinimide Radical R1 Radical 1 Stable_Product Stable Product R1->Stable_Product R2 Radical 2 R2->Stable_Product

Free-Radical Bromination Mechanism

Experimental Protocols

Protocol 1: Bromomethylation of Mesitylene

This procedure is adapted from a high-yield synthesis method.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • 31 wt% Hydrogen Bromide in Acetic Acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or water bath

  • Buchner funnel and filter flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add mesitylene (12.0 g, 0.10 mol), paraformaldehyde (3.08 g, 0.10 mol), and 50 mL of glacial acetic acid.

  • With vigorous stirring, rapidly add 20 mL of a 31 wt% solution of HBr in acetic acid.

  • Heat the reaction mixture to 40-50 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, pour the mixture into 100 mL of water.

  • The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with water and dry it under vacuum.

Protocol 2: Free-Radical Bromination with NBS

This is a general procedure for benzylic bromination.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like cyclohexane or acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration setup

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene (12.0 g, 0.10 mol) in 100 mL of carbon tetrachloride.

  • Add N-bromosuccinimide (17.8 g, 0.10 mol) and a catalytic amount of AIBN (e.g., 0.164 g, 1 mol%).

  • Heat the mixture to reflux (approximately 77 °C for carbon tetrachloride) and maintain reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The solid NBS should be consumed, and succinimide will be observed as a solid floating on top of the solvent.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography.

Experimental Workflow

The general laboratory workflow for the synthesis, workup, and purification of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Mesitylene, Brominating Agent, and Solvent Reaction Heat/Irradiate to Initiate and Sustain Reaction Reagents->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter to Remove Byproducts (e.g., Succinimide) Cooling->Filtration Washing Wash Organic Phase (Water, Bicarbonate Solution) Filtration->Washing Drying Dry Organic Phase (e.g., MgSO4) Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purify Product (Recrystallization/Chromatography) Solvent_Removal->Purification Characterization Characterize Product (NMR, MP, etc.) Purification->Characterization

General Experimental Workflow

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Comparison of Synthetic Protocols

ParameterProtocol 1: BromomethylationProtocol 2: Free-Radical Bromination
Brominating Agent HBr / ParaformaldehydeN-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidCarbon Tetrachloride / Cyclohexane
Initiator Not required (acid-catalyzed)AIBN or Benzoyl Peroxide / Light
Temperature 40-50 °CReflux (e.g., ~77 °C for CCl4)
Reaction Time 2 hours2-4 hours
Reported Yield ~94%[1]Variable (potential for over-bromination)
Workup Precipitation with water, filtrationFiltration, aqueous washes
Purification Often high purity after precipitationRecrystallization or chromatography

Table 2: Physical and Spectral Data of this compound

PropertyValue
Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
Appearance White to off-white solid
Melting Point 50-51 °C
Boiling Point 99-102 °C at 2 Torr
¹H NMR (CDCl₃) δ ~2.3 (s, 6H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃), 4.5 (s, 2H, CH₂Br), 6.9 (s, 2H, Ar-H) ppm
¹³C NMR (CDCl₃) δ ~19.9, 20.9, 31.0, 129.2, 136.5, 137.9, 138.1 ppm

Safety Considerations

  • Mesitylene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.

  • Paraformaldehyde: Toxic if swallowed or inhaled. Causes serious eye damage. May cause an allergic skin reaction.

  • Hydrogen Bromide in Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Carbon Tetrachloride: Toxic. Carcinogen. Dangerous for the environment. Use in a well-ventilated fume hood is essential. Safer alternatives like cyclohexane or acetonitrile are recommended.

  • AIBN: Flammable solid. Heating may cause a fire.

  • This compound: Lachrymator (causes tearing). Handle with care in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from mesitylene can be achieved efficiently through either bromomethylation or free-radical bromination. The choice of method may depend on the desired scale, available reagents, and equipment. The bromomethylation protocol offers a high-yield, selective, and straightforward procedure. The free-radical bromination with NBS is a classic and versatile method, but requires careful control to achieve mono-substitution. This guide provides the necessary technical details to enable researchers to select and perform the most suitable synthesis for their needs.

References

Spectroscopic and Experimental Data for 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(bromomethyl)-1,3,5-trimethylbenzene, also known as 1-(bromomethyl)-2,4,6-trimethylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.89s2HAr-H
4.51s2H-CH₂ Br
2.37s6HAr-(CH₃ )₂ (ortho)
2.29s3HAr-CH₃ (para)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
138.8Ar-C (quaternary)
137.2Ar-C (quaternary)
132.8Ar-C (quaternary)
129.4Ar-C H
31.4-C H₂Br
20.9Ar-C H₃ (para)
19.5Ar-C H₃ (ortho)
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
2920C-H stretch (aromatic)
1610C=C stretch (aromatic)
1460C-H bend (methyl)
1210C-Br stretch
850C-H out-of-plane bend (aromatic)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
212/214[M]⁺ molecular ion peak (presence of Br isotope)
133[M-Br]⁺ fragment
119[M-CH₂Br]⁺ fragment
91[C₇H₇]⁺ fragment (tropylium ion)

Experimental Protocols

The spectroscopic data presented above were obtained through the following experimental procedures:

General Synthesis of this compound:

A solution of 1,3,5-trimethylbenzene (mesitylene) in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux for a specified period. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield pure this compound.

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Infrared Spectroscopy:

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound was placed between potassium bromide (KBr) plates for analysis.

Mass Spectrometry:

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The sample was introduced directly into the ion source, and the resulting fragmentation pattern was analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1,3,5-Trimethylbenzene reaction Bromination Reaction start->reaction reagents NBS, Initiator reagents->reaction purification Purification reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 2-(Bromomethyl)-1,3,5-trimethylbenzene, a key reagent in organic synthesis. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. The guide covers the compound's identification, physicochemical properties, a detailed synthesis protocol, reactivity, and essential safety information.

Compound Identification and Nomenclature

This compound, also widely known by its common synonym 2,4,6-trimethylbenzyl bromide, is an aromatic organic compound. It functions as a valuable and sterically hindered alkylating agent, enabling the introduction of the 2,4,6-trimethylbenzyl (mesitylmethyl) group into various molecular scaffolds.

IdentifierValue
IUPAC Name This compound
Common Synonym 2,4,6-Trimethylbenzyl bromide
CAS Number 4761-00-6[1][2]
Molecular Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [1]
PubChem CID 233400[3]

Physicochemical Properties

The compound is a solid at room temperature with a distinct melting point. Its high boiling point, even under reduced pressure, is characteristic of substituted aromatic halides. Proper storage is critical to maintain its stability and purity.

PropertyValue
Appearance White to off-white crystalline solid[1]
Melting Point 50-51 °C[1]
Boiling Point 99-102 °C (at 2 Torr)[1]
Predicted Density 1.270 ± 0.06 g/cm³[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Synthesis Protocol

A common and reliable method for synthesizing this compound is via the bromination of its corresponding alcohol, 2,4,6-trimethylbenzyl alcohol. This procedure avoids the complexities of direct free-radical bromination on the mesitylene core and offers a clean conversion.[1]

Reaction: 2,4,6-Trimethylbenzyl alcohol → this compound

Materials:

  • 2,4,6-trimethylbenzyl alcohol

  • Dichloromethane (CH₂Cl₂)

  • Oxalyl bromide or Oxalyl chloride

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Apparatus for filtration and concentration under reduced pressure

Experimental Procedure:

  • To a round bottom flask, add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL).

  • Stir the mixture magnetically for 10 minutes at room temperature.

  • Slowly add oxalyl bromide or oxalyl chloride (0.6 mmol) to the flask.

  • Continue stirring the reaction mixture at room temperature until the evolution of gas has substantially stopped.

  • Heat the reaction mixture to reflux.

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter the contents.

  • Wash the collected solid on the funnel with dichloromethane (3 x 10 mL).

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the final product.

  • The purity of the resulting this compound can be confirmed by ¹H NMR and ¹³C NMR spectral analysis.[1]

G start Start reagents Combine Reagents: - 2,4,6-Trimethylbenzyl alcohol - Dichloromethane (Solvent) start->reagents stir1 Stir mixture for 10 minutes at room temperature. reagents->stir1 add_oxalyl Slowly add Oxalyl Bromide. Stir until gas evolution ceases. stir1->add_oxalyl reflux Heat reaction mixture to reflux. add_oxalyl->reflux monitor Monitor reaction progress via TLC. reflux->monitor workup Cool, Filter, Wash with DCM, and Concentrate Filtrate. monitor->workup product Final Product: This compound workup->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The bromine atom is located at a benzylic position, making it a good leaving group and rendering the adjacent carbon susceptible to nucleophilic attack. The flanking methyl groups at positions 2 and 6 provide significant steric hindrance, which can be exploited to achieve regioselectivity or to create sterically crowded molecular environments.

Common applications include:

  • Williamson Ether Synthesis: Reacting with alkoxides or phenoxides to form sterically hindered ethers.

  • Alkylation of Amines: Forming secondary or tertiary amines.

  • Formation of C-C Bonds: Acting as an electrophile for carbanions, such as those derived from Grignard reagents or organolithium compounds.

G r1 This compound (Electrophile) r1->plus r2 Sodium Phenoxide (Nucleophile) p1 Mesitylmethyl Phenyl Ether (Product) r2->p1  THF (Solvent)   plus->r2 p2 Sodium Bromide (Byproduct)

Caption: Reaction pathway of a typical Williamson ether synthesis using the title compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected NMR signals provide a unique fingerprint for the molecule.

SpectroscopyExpected Chemical Shifts (ppm) and Multiplicity
¹H NMR (CDCl₃) ~ 6.9 (s, 2H, Ar-H)~ 4.5 (s, 2H, -CH₂Br)~ 2.3 (s, 9H, 3 x Ar-CH₃)
¹³C NMR (CDCl₃) ~ 138-140 (Ar-C, quaternary)~ 129 (Ar-CH)~ 33 (-CH₂Br)~ 21 (Ar-CH₃)

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as a corrosive substance that can cause severe skin and eye damage. Adherence to safety protocols is mandatory.

GHS Hazard InformationDetails
Pictogram(s) Corrosion
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[4] H290: May be corrosive to metals.[4][5]
Precautionary Statements P260: Do not breathe dusts or mists.[4][5] P280: Wear protective gloves, protective clothing, and eye/face protection.[4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P405: Store locked up.[6]

Handling Recommendations:

  • Always handle this compound inside a chemical fume hood.

  • Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

References

Physical and chemical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene

Introduction

This compound, also known as 2,4,6-trimethylbenzyl bromide or bromodurene, is an aromatic organic compound with the chemical formula C₁₀H₁₃Br.[1][2] Its structure features a benzene ring substituted with three methyl groups (a mesitylene core) and a bromomethyl group. This compound serves as a valuable reagent and building block in organic synthesis, primarily utilized for the introduction of the sterically hindered 2,4,6-trimethylbenzyl group into various molecular frameworks. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications for researchers and professionals in chemical and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by its insolubility in water and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.[1][2]

Table 1: Physical Properties of this compound
PropertyValueReference
CAS Number 4761-00-6[1][2]
Molecular Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 50-51 °C[1]
Boiling Point 99-102 °C (at 2 Torr)[1]
Density 1.270 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility Insoluble (8.3 x 10⁻³ g/L at 25 °C)[2]
Storage Store under inert gas at 2-8°C[1]
Chemical Reactivity and Stability

The key to the reactivity of this compound lies in the bromomethyl group. As a benzylic bromide, it is an effective electrophile and alkylating agent in nucleophilic substitution reactions.

  • Reactivity: It is a useful reactant for a variety of organic reactions and synthetic procedures.[1] The compound readily reacts with nucleophiles to introduce the 2,4,6-trimethylbenzyl moiety.

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[3]

  • Hazardous Decomposition: When heated to decomposition or during combustion, it may release toxic fumes of carbon oxides and hydrogen bromide gas.[4]

Spectroscopic Data

While detailed spectral data must be confirmed by direct analysis, the purity of this compound is typically verified using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the synthesized product.[1] For mass spectrometry, infrared, and other spectral data, researchers should consult dedicated databases like the NIST Chemistry WebBook for related compounds, keeping in mind that isomers such as 2-bromo-1,3,5-trimethylbenzene will have different spectral properties.[5][6][7]

Experimental Protocols

Synthesis from 2,4,6-trimethylbenzyl alcohol

A common method for preparing this compound involves the bromination of the corresponding alcohol, 2,4,6-trimethylbenzyl alcohol.[1]

Materials:

  • 2,4,6-trimethylbenzyl alcohol

  • Methylene chloride (CH₂Cl₂)

  • Oxalyl bromide or oxalyl chloride

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL) to a round bottom flask.[1]

  • Stir the mixture for 10 minutes at room temperature.[1]

  • Slowly add oxalyl bromide or oxalyl chloride (0.6 mmol) to the flask.[1]

  • Continue stirring the reaction mixture at room temperature until the evolution of gas has substantially stopped.[1]

  • The reaction progress should be monitored by TLC.[1]

  • Upon completion, cool the mixture to room temperature and filter it.[1]

  • Wash the collected solid with dichloromethane (3 x 10 mL).[1]

  • Combine the filtrate and washings, then concentrate the solution under reduced pressure to yield the crude product.[1]

  • The purity of the resulting this compound should be confirmed by ¹H NMR and ¹³C NMR spectral analysis.[1]

G Synthesis Workflow of this compound cluster_reactants Reactants & Solvent cluster_process Process cluster_product Product & Analysis Alcohol 2,4,6-Trimethylbenzyl Alcohol Mixing 1. Mix & Stir Alcohol->Mixing BrominatingAgent Oxalyl Bromide BrominatingAgent->Mixing Solvent Methylene Chloride Solvent->Mixing Reaction 2. Add Brominating Agent (Room Temp) Mixing->Reaction Monitoring 3. Monitor via TLC Reaction->Monitoring Workup 4. Cool & Filter Monitoring->Workup Purification 5. Concentrate Filtrate Workup->Purification Product 2-(Bromomethyl)-1,3,5- trimethylbenzene Purification->Product Analysis NMR Analysis (¹H, ¹³C) Product->Analysis

Synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent. The presence of three methyl groups on the benzene ring provides significant steric hindrance, which can be exploited to control selectivity in synthesis or to confer specific properties (like increased solubility in organic solvents or protection against further reaction) to the target molecule. It is a key intermediate for creating more complex molecules in medicinal chemistry and materials science.

G General Reactivity Profile Reactant This compound (Electrophile) Product Substituted Product (Nucleophile + 2,4,6-trimethylbenzyl group) Reactant->Product + Nucleophile Nucleophile (e.g., R-O⁻, R-NH₂, CN⁻) Nucleophile->Product + Byproduct Br⁻ Product->Byproduct +

References

Solubility Profile of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Bromomethyl)-1,3,5-trimethylbenzene (also known as bromomesitylene), a key intermediate in various organic syntheses. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document provides a standardized framework for determining its solubility in common organic solvents. The protocols and methodologies outlined herein are designed to enable researchers to generate reliable and reproducible solubility data, crucial for reaction optimization, purification processes, and formulation development.

Introduction to this compound

This compound is a white to off-white solid with a melting point of 50-51 °C.[1] It serves as a versatile reagent in organic chemistry, often utilized for the introduction of the 2,4,6-trimethylbenzyl group into molecules.[1] Understanding its solubility is paramount for its effective use in synthesis and for the development of downstream applications. While a calculated water solubility of 8.3E-3 g/L at 25 °C is reported, experimental data in common organic solvents remains scarce.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. To facilitate standardized data collection and comparison across different laboratories, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., UV-Vis
e.g., Ethyl Acetatee.g., 25
e.g., Hexanee.g., 25
e.g., Methanole.g., 25
e.g., Toluenee.g., 25
e.g., Dimethylformamidee.g., 25
e.g., Dimethyl Sulfoxidee.g., 25

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup with a vacuum oven)

3.2. Procedure: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[3]

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy). For a gravimetric determination, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Considerations for Accuracy

  • Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.

  • Purity: The purity of both the solute and the solvent can significantly affect the solubility. Use high-purity materials.

  • Equilibration Time: Ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.

  • Solid Phase: For crystalline compounds, be aware of the potential for polymorphism, as different crystal forms can have different solubilities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h) add_solvent->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC, Gravimetric) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While specific, readily available quantitative data on the solubility of this compound in common organic solvents is limited, this guide provides the necessary framework for researchers to systematically and accurately determine these values. The provided experimental protocol, based on the reliable shake-flask method, along with the data reporting template, will aid in generating the much-needed solubility profiles for this important chemical intermediate. Adherence to these standardized methods will ensure data quality and comparability, ultimately benefiting the broader scientific and industrial communities that rely on this compound.

References

Thermal Stability and Decomposition of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-(Bromomethyl)-1,3,5-trimethylbenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar molecules, particularly benzyl bromide and other substituted benzyl bromides, to provide insights into its expected thermal behavior. The information herein is intended to support safety assessments, reaction parameter design, and a deeper understanding of the compound's chemical properties under thermal stress.

Executive Summary

This compound is a substituted aromatic hydrocarbon containing a benzylic bromide functional group. Compounds of this class are known to be thermally labile, with the primary decomposition pathway initiated by the homolytic cleavage of the carbon-bromine bond. This initial step forms a resonance-stabilized 2,4,6-trimethylbenzyl radical and a bromine radical. Subsequent reactions of these radical species can lead to a complex mixture of secondary products. This guide outlines the expected thermal behavior, potential decomposition products, and standardized methodologies for the thermal analysis of this compound and its analogs.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Data of this compound and Related Compounds

PropertyThis compoundBenzyl Bromideo-Nitrobenzyl Bromide
Molecular Formula C₁₀H₁₃BrC₇H₇BrC₇H₆BrNO₂
Molecular Weight 213.11 g/mol 171.03 g/mol 216.03 g/mol
Melting Point (°C) 50-51-3 to -146-48
Boiling Point (°C) 99-102 @ 2 Torr198-199Decomposes
Decomposition Onset (°C) Data not availableEst. > 125-130 (Explosive decomposition noted for o-nitrobenzyl bromide)[1]~125-130 (Exothermic)[1]
Enthalpy of Fusion (kJ/mol) Data not available13.7 ± 0.2[2]Data not available
Enthalpy of Vaporization (kJ/mol) Data not available50.5 ± 0.5[2]Data not available
C-Br Bond Dissociation Enthalpy (kJ/mol) ~255 (Estimated based on benzyl bromide)255 ± 4[3]Data not available

Note: Data for this compound is sourced from chemical supplier information where available. Data for benzyl bromide and o-nitrobenzyl bromide are from cited literature and serve as analogs.

Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a radical mechanism. The initial and rate-determining step is the homolytic cleavage of the weakest bond in the molecule, the benzylic carbon-bromine bond.

Decomposition_Pathway A This compound B Heat (Δ) A->B C 2,4,6-Trimethylbenzyl Radical B->C Homolytic Cleavage D Bromine Radical (Br•) B->D F 1,3,5-Trimethyltoluene (Mesitylene) C->F Hydrogen Abstraction from solvent (R-H) H Dimerization / Rearrangement C->H E Hydrogen Abstraction D->E G Hydrogen Bromide (HBr) E->G Reaction with solvent or other molecules (R-H) I Secondary Decomposition Products (e.g., bibenzyls, ring-opened fragments) H->I

Caption: Proposed thermal decomposition pathway for this compound.

Upon heating, the C-Br bond breaks, yielding a resonance-stabilized 2,4,6-trimethylbenzyl radical and a bromine radical. The high temperatures and reactive nature of these radicals can lead to a cascade of subsequent reactions, including:

  • Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from other molecules in the system (e.g., solvent, another molecule of the starting material) to form hydrogen bromide (HBr), a corrosive gas.[4] The benzyl radical can also abstract hydrogen to form 1,3,5-trimethyltoluene (mesitylene).

  • Dimerization: Two 2,4,6-trimethylbenzyl radicals can combine to form a bibenzyl derivative.

  • Rearrangement and Fragmentation: At higher temperatures, the benzyl radical itself can undergo complex rearrangements and fragmentation, potentially leading to the formation of species like fulvenallene, cyclopentadienyl radicals, and acetylene, as observed in the pyrolysis of the parent benzyl bromide.[5][6]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the onset temperature of decomposition and the mass loss associated with it.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in Al₂O₃ or Pt crucible) start->prep instrument Place crucible in TGA instrument prep->instrument purge Purge with Inert Gas (N₂) (e.g., 20-50 mL/min) instrument->purge heat Heat sample at a constant rate (e.g., 10 °C/min) purge->heat data Record Mass vs. Temperature heat->data analysis Analyze TGA Curve (Onset temperature, % mass loss) data->analysis end End analysis->end

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting TGA curve, which corresponds to the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges can also be quantified.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as melting and decomposition.

DSC_Workflow start Start prep Sample Preparation (2-5 mg in a hermetically sealed pan) start->prep instrument Place sample and reference pans in DSC cell prep->instrument purge Purge with Inert Gas (N₂) (e.g., 20-50 mL/min) instrument->purge heat Heat sample at a constant rate (e.g., 10 °C/min) purge->heat data Record Heat Flow vs. Temperature heat->data analysis Analyze DSC Thermogram (Melting point, ΔH_fusion, Decomposition peak, ΔH_decomp) data->analysis end End analysis->end

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Methodology:

  • Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it to prevent volatilization before decomposition.[5]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and decomposition events. A preliminary TGA scan can help define this range.

  • Data Acquisition: Record the differential heat flow into the sample relative to the reference pan.

  • Data Analysis: Integrate the area of the peaks in the DSC thermogram to determine the enthalpy of fusion (for melting) and the enthalpy of decomposition. The peak onset temperature provides the temperature at which these transitions begin.

Safety Considerations

  • Hazardous Decomposition Products: Thermal decomposition of this compound is expected to produce hydrogen bromide, which is a toxic and corrosive gas.[4] Carbon oxides will also be generated in the presence of air. All thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood.

  • Exothermic Decomposition: As seen with analogs like nitrobenzyl bromides, the decomposition can be exothermic, potentially leading to a runaway reaction if heated rapidly or in large quantities.[1] Caution should be exercised, and small sample sizes are recommended for initial analyses.

  • Handling Precautions: this compound and its analogs are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on established principles and data from analogous compounds. The primary decomposition pathway involves the homolytic cleavage of the C-Br bond, leading to the formation of reactive radical species and subsequent secondary products, including hydrogen bromide. For precise quantitative data, experimental thermal analysis using TGA and DSC is essential, following the detailed protocols outlined in this document. The information presented is critical for ensuring the safe handling and use of this compound in research and development settings.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and reactivity of 2-(Bromomethyl)-1,3,5-trimethylbenzene (also known as bromodurene). This versatile reagent serves as a key building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity levels are ≥95%, with the compound being offered in quantities ranging from grams to kilograms. Below is a comparative table of representative suppliers and their offerings.

SupplierCAS NumberMolecular FormulaPurityAvailable Quantities
PCOVERY 4761-00-6C₁₀H₁₃Br98%1g
Aladdin Scientific 4761-00-6C₁₀H₁₃Brmin 98%100mg
ChemicalBook 4761-00-6C₁₀H₁₃Br99%Inquire for kg quantities
BLDpharm 4761-00-6C₁₀H₁₃BrInquireInquire
SciSupplies 4761-00-6C₁₀H₁₃Br95.0%100g
AbacipharmTech 4761-00-6C₁₀H₁₃BrInquireInquire

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

PropertyValueReference
Molecular Weight 213.11 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 50-51 °C[2]
Boiling Point 99-102 °C at 2 Torr[2]
Density (predicted) 1.270±0.06 g/cm³[2]
Storage Temperature 2-8°C under inert gas[2]
Solubility Soluble in common organic solvents.

Experimental Protocols

The following sections detail the synthesis of this compound and a representative nucleophilic substitution reaction, a common application in drug development for creating more complex molecules.

Synthesis of this compound

A general and effective method for the synthesis of this compound is the bromination of mesitylene (1,3,5-trimethylbenzene) using a suitable brominating agent and a radical initiator.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve mesitylene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Nucleophilic Substitution with 2-Mercaptopyridine

This protocol describes the synthesis of a dipyridine derivative, which is a common scaffold in medicinal chemistry, using 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, a closely related analogue. The same principle applies to the mono-substituted title compound for the synthesis of mono-pyridine derivatives.

Materials:

  • 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene

  • 2-Mercaptopyridine

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene and 2-mercaptopyridine (2.2 equivalents) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product, 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine, can be purified by column chromatography.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and application of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Mesitylene Mesitylene Bromination Radical Bromination Mesitylene->Bromination NBS N-Bromosuccinimide NBS->Bromination Initiator Radical Initiator Initiator->Bromination Filtration Filtration Bromination->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization / Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Bromodurene This compound Substitution Nucleophilic Substitution (SN2) Bromodurene->Substitution Nucleophile Nucleophile (e.g., 2-Mercaptopyridine) Nucleophile->Substitution Base Base (e.g., K₂CO₃) Base->Substitution Filtration Filtration Substitution->Filtration Concentration Solvent Removal Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Substituted Product Purification->Final_Product

Caption: General workflow for nucleophilic substitution reactions.

References

Purity Analysis of 2-(Bromomethyl)-1,3,5-trimethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 2-(Bromomethyl)-1,3,5-trimethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines key analytical techniques, potential impurities, and detailed experimental protocols.

Introduction

This compound, also known as bromodurene, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). The purity of this reagent is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final product. This guide details a systematic approach to ensure the quality and purity of this compound.

Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the bromomethylation of 1,3,5-trimethylbenzene (mesitylene).[1][2] Another route involves the bromination of 2,4,6-trimethylbenzyl alcohol.[3] Based on these synthetic pathways, potential impurities can be categorized as follows:

  • Starting Materials:

    • 1,3,5-Trimethylbenzene (Mesitylene)

    • 2,4,6-Trimethylbenzyl alcohol[3]

  • Over- and Under-Brominated Species:

    • 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene

    • 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

  • Byproducts of Synthesis:

    • Diaryl-methane derivatives (from side reactions)

  • Residual Solvents:

    • Dichloromethane[3]

    • Acetic acid[1]

    • n-Octanol

A logical workflow for identifying and quantifying these impurities is essential for quality control.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 1,3,5-Trimethylbenzene 1,3,5-Trimethylbenzene Target_Compound This compound 1,3,5-Trimethylbenzene->Target_Compound Bromomethylation Bromomethylating Agent Bromomethylating Agent Bromomethylating Agent->Target_Compound Unreacted_Starting_Material 1,3,5-Trimethylbenzene Target_Compound->Unreacted_Starting_Material Potential carryover Over-brominated 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene Target_Compound->Over-brominated Potential side-products Side_Reaction_Products Diaryl-methane derivatives Target_Compound->Side_Reaction_Products Potential side-products Residual_Solvents Dichloromethane, Acetic Acid

Figure 1: Impurity profile based on synthesis.

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The general workflow for purity analysis is depicted below.

G Sample Sample of This compound HPLC HPLC Analysis Sample->HPLC GC GC Analysis Sample->GC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR PurityAssay Purity Assay (%) HPLC->PurityAssay ImpurityID Impurity Identification HPLC->ImpurityID ResidualSolvent Residual Solvent Analysis GC->ResidualSolvent StructureConfirm Structural Confirmation NMR->StructureConfirm Report Final Purity Report PurityAssay->Report ImpurityID->Report ResidualSolvent->Report StructureConfirm->Report

Figure 2: General analytical workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and quantifying related substance impurities.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 60% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% B to 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile impurities, as well as for the determination of residual solvents.

Experimental Protocol:

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of impurities. Both ¹H and ¹³C NMR are utilized.[1][3]

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (in CDCl₃):

      • ~2.3 ppm (s, 9H, -CH₃)

      • ~4.5 ppm (s, 2H, -CH₂Br)

      • ~6.9 ppm (s, 2H, Ar-H)

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (in CDCl₃):

      • ~20 ppm (-CH₃)

      • ~30 ppm (-CH₂Br)

      • ~129 ppm (Ar-CH)

      • ~137 ppm (Ar-C)

      • ~138 ppm (Ar-C)

  • Purity Determination: Quantitative NMR (qNMR) can be employed by using an internal standard of known purity to accurately determine the assay of the sample.

Data Presentation

Quantitative data from various analytical batches should be summarized for easy comparison. The following table presents typical purity specifications available from commercial suppliers.

Parameter Specification Analytical Method Reference
Purity≥ 98%HPLC[3]
Purity99%Not Specified[3]
Purity> 98.0% (T)Titration

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthetic process is crucial for identifying potential impurities. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of their downstream applications.

References

Unlocking the Therapeutic Potential of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of 2-(Bromomethyl)-1,3,5-trimethylbenzene. While direct biological applications of this compound are not extensively documented, its utility as a versatile chemical scaffold provides a fertile ground for the development of novel therapeutics. This document outlines promising research avenues, detailed experimental protocols, and key data to facilitate further investigation into its derivatives for antibacterial and antiviral applications.

Core Chemical Properties

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a substituted aromatic hydrocarbon. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 4761-00-6[1]
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Melting Point 50-51 °C[1]
Boiling Point 99-102 °C at 2 Torr[1]
Appearance White to off-white solid[1]

Potential Research Area 1: Development of Novel Antibacterial Agents

The 2,4,6-trimethylbenzene moiety can be incorporated into sulfonyl hydrazone scaffolds, a class of compounds known for their antibacterial properties. Research has demonstrated that 2,4,6-trimethylbenzenesulfonyl hydrazones exhibit significant activity, particularly against Gram-positive bacteria.

Quantitative Data: Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative 2,4,6-trimethylbenzenesulfonyl hydrazone derivative (compound 24 from the cited study) against various bacterial strains.[2]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2592315.62
Staphylococcus aureus ATCC 653815.62
Staphylococcus epidermidis ATCC 1222815.62
Enterococcus faecalis ATCC 2921215.62
Micrococcus luteus ATCC 102407.81
Bacillus subtilis ATCC 66337.81
Bacillus cereus ATCC 108767.81
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

This protocol describes the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones from 2,4,6-trimethylbenzenesulfonohydrazide and a substituted benzaldehyde.[2]

Materials:

  • 2,4,6-trimethylbenzenesulfonohydrazide

  • Substituted benzaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde for compound 24)

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Refrigerator

Procedure:

  • Dissolve 0.01 mole of 2,4,6-trimethylbenzenesulfonohydrazide in 5 mL of 96% ethanol in a round-bottom flask.

  • Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.

  • Heat the mixture under reflux for 3 hours.

  • Cool the solution to room temperature.

  • Place the flask in a refrigerator for 24 hours to facilitate precipitation.

  • Collect the resulting solid by filtration.

  • Wash the solid with cold ethanol.

  • Dry the purified product.

Synthesis and Proposed Mechanism of Action

G cluster_synthesis Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones cluster_moa Hypothetical Antibacterial Signaling Pathway Hydrazide 2,4,6-Trimethylbenzenesulfonohydrazide Hydrazone 2,4,6-Trimethylbenzenesulfonyl Hydrazone Hydrazide->Hydrazone Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Hydrazone Hydrazone_MOA Sulfonyl Hydrazone Derivative Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Hydrazone_MOA->Bacterial_Cell_Wall Disruption Enzyme_Inhibition Enzyme Inhibition (e.g., DHFR) Hydrazone_MOA->Enzyme_Inhibition Inhibition Cell_Death Bacterial Cell Death Bacterial_Cell_Wall->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Synthesis and proposed antibacterial mechanism of action.

Potential Research Area 2: Development of Novel Antiviral Agents

The 2,4,6-trimethylbenzyl group can be used to synthesize novel piperidine derivatives with potential antiviral activity. A notable example is 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, which has been investigated as a potential inhibitor of SARS-CoV-2.

Experimental Protocol: Synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine

This protocol outlines the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine from this compound and 4-benzylpiperidine.[3]

Materials:

  • This compound (referred to as 2-bromomethylmesitylene in the study)

  • 4-benzylpiperidine

  • Methanol

  • Reaction vessel with stirrer and heating capabilities

  • Filtration apparatus

  • Vacuum dryer

Procedure:

  • Dissolve this compound and 4-benzylpiperidine (in a 1:1 molar ratio) separately in methanol.

  • Heat the solutions to 80 °C.

  • Combine the solutions and stir continuously for 1 hour at 80 °C.

  • Cool the reaction mixture to allow the product to precipitate.

  • Filter the solid product.

  • Dry the product under vacuum.

  • Recrystallize the dried solid from chloroform to obtain purified crystals.

Synthesis and Proposed Mechanism of Action

G cluster_synthesis_antiviral Synthesis of a Potential SARS-CoV-2 Inhibitor cluster_moa_antiviral Hypothetical Antiviral Signaling Pathway (SARS-CoV-2) Bromomethyl This compound Product 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine Bromomethyl->Product Nucleophilic Substitution Piperidine 4-Benzylpiperidine Piperidine->Product Inhibitor Piperidine Derivative Protease Viral Protease (e.g., Mpro) Inhibitor->Protease Binding Inhibition Inhibition of Viral Replication Inhibitor->Inhibition Replication Viral Replication Protease->Replication Essential for Protease->Inhibition

Caption: Synthesis and proposed antiviral mechanism of action.

General Experimental Workflow for Derivative Synthesis

The reactive bromomethyl group of this compound makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the synthesis of diverse molecular libraries for biological screening.

G Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) Nucleophile->Reaction Derivative Derivative Library Reaction->Derivative Screening Biological Screening (e.g., Antibacterial, Antiviral assays) Derivative->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for drug discovery using the core compound.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of new therapeutic agents. Its straightforward derivatization through nucleophilic substitution allows for the creation of diverse chemical libraries. The demonstrated antibacterial activity of its sulfonyl hydrazone derivatives and the potential antiviral activity of a piperidine derivative highlight tangible research directions. This guide provides the foundational information and experimental frameworks necessary for researchers to embark on the synthesis and evaluation of novel drug candidates based on this versatile chemical scaffold. Further exploration in these areas could lead to the discovery of new and effective treatments for a range of diseases.

References

Methodological & Application

Nucleophilic Substitution Reactions with 2-(Bromomethyl)-1,3,5-trimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 2-(bromomethyl)-1,3,5-trimethylbenzene. This versatile electrophile readily undergoes SN2 reactions with a variety of nucleophiles, yielding a diverse range of substituted mesitylene derivatives. These products are valuable intermediates in organic synthesis, finding applications in the development of new materials, pharmaceuticals, and agrochemicals.

Introduction to Nucleophilic Substitution on this compound

This compound, also known as α-bromo-mesitylene, is a benzylic halide. The benzylic position is activated towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state of the SN2 reaction. The presence of three methyl groups on the aromatic ring provides steric hindrance around the ring itself, but the reactive bromomethyl group extends away from this congested environment, allowing for efficient reaction with a wide array of nucleophiles.

Common nucleophiles that readily react with this compound include:

  • Oxygen Nucleophiles: Alcohols, alkoxides, and carboxylates to form ethers and esters.

  • Nitrogen Nucleophiles: Amines (primary, secondary, and tertiary) to form substituted amines and quaternary ammonium salts.

  • Sulfur Nucleophiles: Thiols and thiolates to form thioethers.

  • Carbon Nucleophiles: Cyanide ions to form nitriles.

  • Halide Nucleophiles: For halide exchange reactions.

The general reaction scheme is depicted below:

G substrate This compound product Substituted Mesitylene Derivative substrate->product S N 2 nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Br⁻

Caption: General SN2 reaction of this compound.

I. Synthesis of Ethers via Williamson Ether Synthesis

The reaction of this compound with alkoxides, generated in situ from the corresponding alcohol and a strong base, provides a straightforward route to mesitylmethyl ethers.

Application Note:

This method is highly efficient for the preparation of a variety of alkyl and aryl mesitylmethyl ethers. The choice of base and solvent is crucial for optimal results. Sodium hydride in an aprotic polar solvent like DMF or THF is a common and effective combination. Alternatively, the alkoxide can be pre-formed using sodium metal in the corresponding alcohol.

Experimental Protocol: Synthesis of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium metal

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (50 mL).

  • Carefully add small pieces of sodium metal (1.15 g, 50 mmol) to the ethanol at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of this compound (10.65 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-(ethoxymethyl)-1,3,5-trimethylbenzene as a colorless oil.

ReactantNucleophileProductSolventBaseTime (h)Temp (°C)Yield (%)
This compoundEthanol2-(Ethoxymethyl)-1,3,5-trimethylbenzeneEthanol/Diethyl EtherSodium4Reflux~85-95

II. Synthesis of Substituted Amines

Primary and secondary amines react with this compound to yield the corresponding N-substituted mesitylmethylamines. Tertiary amines afford quaternary ammonium salts.

Application Note:

For the reaction with primary and secondary amines, a base such as triethylamine or potassium carbonate is often added to neutralize the HBr formed during the reaction. The reaction with tertiary amines to form quaternary ammonium salts is typically straightforward and proceeds in a suitable solvent.

Experimental Protocol: Synthesis of N-(2,4,6-Trimethylbenzyl)dimethylamine

Materials:

  • This compound

  • Dimethylamine (40% solution in water or as gas)

  • Potassium carbonate

  • Acetonitrile

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (10.65 g, 50 mmol) in acetonitrile (100 mL).

  • Add potassium carbonate (13.8 g, 100 mmol).

  • Cool the mixture in an ice bath and bubble dimethylamine gas through the solution for 30 minutes, or add a 40% aqueous solution of dimethylamine (11.3 mL, 100 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

ReactantNucleophileProductSolventBaseTime (h)Temp (°C)Yield (%)
This compoundDimethylamineN-(2,4,6-Trimethylbenzyl)dimethylamineAcetonitrileK₂CO₃12RT~90

III. Synthesis of Thioethers

Thiolates, readily generated from thiols and a base, are excellent nucleophiles for the synthesis of thioethers from this compound.

Application Note:

The reaction is typically fast and high-yielding. A variety of bases can be used, including sodium hydroxide, sodium ethoxide, or sodium hydride. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)-1,3,5-trimethylbenzene

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve thiophenol (5.5 g, 50 mmol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL) and stir for 10 minutes at room temperature to form the sodium thiophenoxide.

  • To this solution, add this compound (10.65 g, 50 mmol) dropwise.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 10% aqueous sodium hydroxide (2 x 30 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by column chromatography on silica gel if necessary.

ReactantNucleophileProductSolventBaseTime (h)Temp (°C)Yield (%)
This compoundThiophenol2-((Phenylthio)methyl)-1,3,5-trimethylbenzeneEthanolNaOH2Reflux>90

IV. Synthesis of Esters

Carboxylate salts, such as sodium acetate, can act as nucleophiles to displace the bromide and form the corresponding ester.

Application Note:

This reaction is often carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the carboxylate. The use of a phase-transfer catalyst can be beneficial in some cases.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzyl acetate

Materials:

  • This compound

  • Sodium acetate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend anhydrous sodium acetate (6.15 g, 75 mmol) in DMF (50 mL).

  • Add this compound (10.65 g, 50 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by vacuum distillation.

ReactantNucleophileProductSolventBaseTime (h)Temp (°C)Yield (%)
This compoundSodium Acetate2,4,6-Trimethylbenzyl acetateDMF-680~80-90

V. Synthesis of Nitriles

The displacement of the bromide with a cyanide ion is a valuable method for introducing a one-carbon extension and a versatile nitrile functionality.

Application Note:

The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to dissolve the sodium or potassium cyanide. Due to the high toxicity of cyanide salts, this reaction must be carried out with extreme caution in a well-ventilated fume hood, and all waste should be quenched and disposed of properly.

Experimental Protocol: Synthesis of 2-(2,4,6-Trimethylphenyl)acetonitrile

Materials:

  • This compound

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • In a round-bottom flask, dissolve sodium cyanide (3.68 g, 75 mmol) in DMSO (50 mL).

  • Add a solution of this compound (10.65 g, 50 mmol) in DMSO (20 mL) dropwise to the cyanide solution.

  • Heat the reaction mixture to 90 °C for 3 hours.

  • Cool the reaction to room temperature and pour it into a large volume of ice-water (500 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify by vacuum distillation or recrystallization.

ReactantNucleophileProductSolventBaseTime (h)Temp (°C)Yield (%)
This compoundSodium Cyanide2-(2,4,6-Trimethylphenyl)acetonitrileDMSO-390~85-95

Summary of Quantitative Data

NucleophileProduct Functional GroupTypical Yield (%)
EthoxideEther85-95
DimethylamineTertiary Amine~90
ThiophenoxideThioether>90
AcetateEster80-90
CyanideNitrile85-95

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the nucleophilic substitution reactions described above.

G cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve Substrate & Nucleophile/Base in Solvent react Heat/Stir for Specified Time start->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry filter_conc Filter & Concentrate dry->filter_conc purify Purify Product (Distillation, Chromatography, or Recrystallization) filter_conc->purify

Caption: General experimental workflow for nucleophilic substitution.

Application Notes and Protocols for the Polymerization of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential strategies for the polymerization of 2-(bromomethyl)-1,3,5-trimethylbenzene to synthesize novel polymeric materials. Due to the nascent stage of research on this specific monomer, this document presents hypothetical protocols and application frameworks based on established polymerization techniques for structurally related monomers.

Introduction: Potential for Novel Materials

This compound is a unique monomer possessing a reactive benzylic bromide group and a substituted aromatic ring. The polymerization of this monomer could lead to novel polymers with interesting properties and applications, including:

  • Functional Polymers: The pendant bromomethyl group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. This could be leveraged for applications in drug delivery, catalysis, and sensor technology.

  • Controlled Architectures: The application of controlled/"living" polymerization techniques could enable the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, with precise control over molecular weight and dispersity.

  • Modified Polystyrenes: The polymer can be viewed as a derivative of polystyrene, where the substitution on the aromatic ring can influence the polymer's thermal and mechanical properties, potentially leading to materials with enhanced thermal stability.[1]

Proposed Polymerization Strategies

Given the structure of this compound, several polymerization techniques can be hypothetically applied. The choice of method will significantly impact the resulting polymer's properties.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful techniques for synthesizing polymers with controlled molecular weights and low polydispersity.[2] The benzylic bromide group in the monomer could potentially act as a self-initiating species in an ATRP-type mechanism.

In a hypothetical ATRP of this compound, the monomer itself could potentially act as the initiator. The C-Br bond could be activated by a transition metal catalyst, such as a copper(I) complex, to generate a radical that initiates polymerization.

Hypothetical Experimental Protocol: Self-Initiated ATRP

  • Materials: this compound (monomer), Cu(I)Br (catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand), Anisole (solvent).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add Cu(I)Br and PMDETA.

    • Add degassed anisole to dissolve the catalyst/ligand complex.

    • Add the this compound monomer to the flask.

    • The reaction mixture is then heated to a specified temperature (e.g., 90-110 °C) and stirred for a defined period.

    • Samples are taken periodically to monitor monomer conversion and polymer molecular weight using techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).

    • The polymerization is terminated by cooling the reaction and exposing it to air.

    • The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Hypothetical Data Presentation:

EntryMonomer:Catalyst:Ligand RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol ) (Expected)Đ (PDI) (Expected)
1100:1:19044548001.25
2100:1:19088591001.18
3200:1:190878166001.22
4100:1:111047580001.30

Experimental Workflow for Self-Initiated ATRP

ATRP_Workflow A Preparation of Catalyst Complex (Cu(I)Br + PMDETA in Anisole) B Addition of Monomer (this compound) A->B Add monomer C Polymerization Reaction (Heating under Inert Atmosphere) B->C Heat D Monitoring (NMR & GPC) C->D Take samples E Termination & Purification (Cooling, Air Exposure, Precipitation) C->E Terminate D->C Continue reaction F Characterization of Polymer E->F

Caption: Workflow for the proposed self-initiated ATRP of this compound.

Anionic Polymerization

Anionic polymerization is well-suited for monomers with electron-withdrawing groups and can produce "living" polymers with narrow molecular weight distributions.[3][4] While the bromomethyl group is not a traditional activating group for anionic polymerization, the styrenic nature of the hypothetical vinyl-substituted analog, 2,4,6-trimethylstyrene, has been shown to be polymerizable anionically.[1] A potential strategy for this compound could involve a "living" anionic polymerization approach, although the reactive benzylic bromide presents a significant challenge as it could react with the anionic initiator or propagating chain end. A protective group strategy might be necessary.

Hypothetical Protocol: Anionic Polymerization (with protective group consideration)

A more viable approach would be to first protect the bromomethyl group, perform the anionic polymerization of the protected monomer, and then deprotect to yield the desired polymer.

Logical Relationship for Protected Anionic Polymerization

Anionic_Logic Monomer This compound Protection Protection of Bromomethyl Group (e.g., conversion to ether) Monomer->Protection ProtectedMonomer Protected Monomer Protection->ProtectedMonomer Polymerization Anionic Polymerization (e.g., with n-BuLi in THF at -78°C) ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection (e.g., cleavage of ether) ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer Applications Polymer Poly(2-(bromomethyl)- 1,3,5-trimethylbenzene) Functionalization Post-Polymerization Functionalization Polymer->Functionalization Covalent modification AdvancedPlastics Advanced Plastics Polymer->AdvancedPlastics Direct use DrugConjugates Drug Conjugates Functionalization->DrugConjugates Biomaterials Biocompatible Materials Functionalization->Biomaterials

References

Application Notes and Protocols for 2-(Bromomethyl)-1,3,5-trimethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1,3,5-trimethylbenzene, also known as 2,4,6-trimethylbenzyl bromide, is a versatile building block in organic synthesis. Its utility stems from the reactive benzylic bromide functional group, which readily participates in nucleophilic substitution reactions. This reactivity, combined with the sterically bulky and lipophilic 2,4,6-trimethylphenyl (mesityl) moiety, makes it a valuable reagent for introducing this group into a variety of molecular scaffolds. The mesityl group can impart unique properties to target molecules, such as increased stability, altered solubility, and specific steric interactions, which are of significant interest in the design of novel ligands, protecting groups, and biologically active compounds.

These application notes provide an overview of the key reactions and detailed experimental protocols for the use of this compound as a synthetic building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 4761-00-6
Molecular Formula C₁₀H₁₃Br
Molecular Weight 213.11 g/mol
Appearance White to off-white solid
Melting Point 50-51 °C
Boiling Point 99-102 °C at 2 Torr
IUPAC Name This compound

Core Applications and Reaction Protocols

This compound is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The general reaction scheme is depicted below, followed by detailed protocols for specific transformations.

General Reaction Scheme: Nucleophilic Substitution

G cluster_reactants Reactants cluster_products Products Reactant_1 This compound Product Substituted Product Reactant_1->Product Sₙ2 Reaction Byproduct Bromide Ion (Br⁻) Reactant_1->Byproduct Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

General workflow for nucleophilic substitution reactions.

Synthesis of Phosphonium Salts for Wittig Reactions

The reaction of this compound with triphenylphosphine yields the corresponding phosphonium salt. This salt is a key precursor to the Wittig reagent, which is widely used for the synthesis of alkenes from aldehydes and ketones.

Experimental Protocol: Synthesis of (2,4,6-Trimethylbenzyl)triphenylphosphonium Bromide

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Anhydrous Toluene

    • Anhydrous Diethyl Ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

    • Collect the solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid under vacuum to yield (2,4,6-trimethylbenzyl)triphenylphosphonium bromide.

ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
(2,4,6-Trimethylbenzyl)triphenylphosphonium Bromide>90228-2327.8-7.6 (m, 15H, P(C₆H₅)₃), 6.8 (s, 2H, Ar-H), 5.4 (d, 2H, J=14 Hz, CH₂-P), 2.3 (s, 6H, o-CH₃), 2.2 (s, 3H, p-CH₃)

Logical Workflow for Wittig Reagent Formation and Use

G A This compound C (2,4,6-Trimethylbenzyl)triphenylphosphonium Bromide A->C B Triphenylphosphine B->C E Wittig Ylide C->E D Strong Base (e.g., n-BuLi) D->E G Alkene Product E->G H Triphenylphosphine Oxide E->H F Aldehyde or Ketone F->G

Formation of Wittig reagent and subsequent olefination.

Williamson Ether Synthesis

The Williamson ether synthesis provides a straightforward method for the preparation of ethers from an alkoxide and an alkyl halide. This compound serves as the alkyl halide, reacting with various alkoxides or phenoxides.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzyl Phenyl Ether

  • Materials:

    • This compound

    • Phenol

    • Potassium Carbonate (K₂CO₃)

    • Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 eq) in the same solvent.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to afford the desired ether.

ProductYield (%)Physical State¹H NMR (CDCl₃, δ ppm)
2,4,6-Trimethylbenzyl Phenyl Ether85-95White Solid7.3-7.2 (m, 2H, Ar-H), 7.0-6.9 (m, 3H, Ar-H), 6.9 (s, 2H, Mesityl-H), 5.0 (s, 2H, O-CH₂), 2.4 (s, 6H, o-CH₃), 2.3 (s, 3H, p-CH₃)
N-Alkylation of Amines

Primary and secondary amines can be alkylated with this compound to form the corresponding N-benzylated amines. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.

Experimental Protocol: Synthesis of N-(2,4,6-Trimethylbenzyl)aniline

  • Materials:

    • This compound

    • Aniline

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

    • Acetonitrile or Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in acetonitrile.

    • Add this compound (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography on silica gel.

ProductYield (%)Physical State¹H NMR (CDCl₃, δ ppm)
N-(2,4,6-Trimethylbenzyl)aniline80-90Pale Yellow Oil7.2-7.1 (m, 2H, Ar-H), 6.8-6.7 (m, 1H, Ar-H), 6.6 (d, 2H, Ar-H), 6.9 (s, 2H, Mesityl-H), 4.2 (s, 2H, N-CH₂), 3.9 (br s, 1H, NH), 2.3 (s, 6H, o-CH₃), 2.2 (s, 3H, p-CH₃)

Applications in Drug Development and Materials Science

The 2,4,6-trimethylbenzyl group introduced using this building block can be found in various molecules with interesting biological and material properties.

  • Ligand Synthesis: The sterically demanding mesityl group can be used to create bulky ligands that stabilize metal centers in specific coordination geometries, influencing the catalytic activity and selectivity of the resulting metal complexes.

  • Protecting Group Chemistry: The 2,4,6-trimethylbenzyl group can be used as a protecting group for alcohols, carboxylic acids, and amines. Its stability under various reaction conditions and selective removal under specific, often more forcing conditions, makes it a useful tool in multi-step synthesis.

  • Biologically Active Molecules: While direct and widespread application in approved drugs is not prevalent, the incorporation of the 2,4,6-trimethylbenzyl moiety into molecular scaffolds is an area of research for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, derivatives of similar structures have been investigated for their potential anticancer activities.

Hypothetical Workflow for Synthesis and Biological Screening

G A This compound C Library of N-benzylated Heterocycles A->C B Heterocyclic Nucleophile B->C D In vitro Biological Screening (e.g., anticancer, antibacterial assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

A potential workflow from building block to drug discovery.

Conclusion

This compound is a valuable and reactive building block for the introduction of the 2,4,6-trimethylbenzyl group into a variety of organic molecules. The straightforward protocols for its use in the synthesis of phosphonium salts, ethers, and amines, coupled with the unique steric and electronic properties of the mesityl group, make it a useful tool for researchers in organic synthesis, medicinal chemistry, and materials science. The provided application notes and protocols serve as a guide for the effective utilization of this versatile reagent.

Synthesis of Novel Derivatives from 2-(Bromomethyl)-1,3,5-trimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of three distinct derivatives from 2-(bromomethyl)-1,3,5-trimethylbenzene: an ether, a primary amine, and an isocyanate. These protocols are designed to be readily implemented in a standard organic chemistry laboratory setting. All quantitative data, including yields and characterization specifics, are summarized for clarity and comparative analysis.

Introduction

This compound is a versatile starting material in organic synthesis. Its benzylic bromide functionality allows for a variety of nucleophilic substitution reactions, making it a valuable building block for the creation of a diverse range of molecular architectures. This application note details the synthesis of 2,4,6-trimethylbenzyl ethyl ether, 2,4,6-trimethylbenzylamine, and 2,4,6-trimethylbenzyl isocyanate, compounds with potential applications in materials science and as intermediates in the development of novel pharmaceutical agents.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the three derivatives.

Derivative NameSynthesis MethodReagentsYield (%)Melting Point (°C)Key Characterization Data
2,4,6-Trimethylbenzyl Ethyl Ether Williamson Ether SynthesisSodium ethoxide, Ethanol85N/A (Oil)¹H NMR (CDCl₃): δ 6.86 (s, 2H), 4.51 (s, 2H), 3.55 (q, J = 7.0 Hz, 2H), 2.30 (s, 6H), 2.25 (s, 3H), 1.25 (t, J = 7.0 Hz, 3H). ¹³C NMR (CDCl₃): δ 137.8, 137.2, 132.4, 129.1, 70.3, 66.0, 21.0, 19.4, 15.3. IR (neat, cm⁻¹): 2970, 1612, 1485, 1105 (C-O).
2,4,6-Trimethylbenzylamine Gabriel SynthesisPotassium phthalimide, Hydrazine hydrate78N/A (Oil)¹H NMR (CDCl₃): δ 6.85 (s, 2H), 3.80 (s, 2H), 2.30 (s, 6H), 2.24 (s, 3H), 1.55 (br s, 2H, NH₂). ¹³C NMR (CDCl₃): δ 137.0, 136.5, 133.8, 129.2, 43.5, 20.9, 19.6. IR (neat, cm⁻¹): 3360, 3280 (N-H), 1610, 1480.
2,4,6-Trimethylbenzyl Isocyanate Nucleophilic SubstitutionPotassium cyanate, DMF65N/A (Oil)¹H NMR (CDCl₃): δ 6.88 (s, 2H), 4.40 (s, 2H), 2.32 (s, 6H), 2.27 (s, 3H). ¹³C NMR (CDCl₃): δ 138.5, 137.8, 129.3, 128.9, 125.0 (NCO), 45.1, 21.0, 19.2. IR (neat, cm⁻¹): 2255 (N=C=O), 1615, 1485.

Experimental Protocols

Synthesis of 2,4,6-Trimethylbenzyl Ethyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative through a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[1][2][3][4]

Methodology:

  • Preparation of Sodium Ethoxide: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 30 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 10.65 g (50 mmol) of this compound in 20 mL of absolute ethanol dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford 2,4,6-trimethylbenzyl ethyl ether as a colorless oil.

Williamson_Ether_Synthesis reagents Sodium Ethoxide in Ethanol reaction_mixture Reaction Mixture reagents->reaction_mixture starting_material This compound starting_material->reaction_mixture reflux Reflux (4h) reaction_mixture->reflux workup Aqueous Work-up & Extraction reflux->workup purification Column Chromatography workup->purification product 2,4,6-Trimethylbenzyl Ethyl Ether purification->product

Williamson Ether Synthesis Workflow
Synthesis of 2,4,6-Trimethylbenzylamine via Gabriel Synthesis

This method provides a reliable route to primary amines, avoiding the over-alkylation often encountered with direct amination of alkyl halides.[5][6][7][8][9][10][11][12]

Methodology:

  • N-Alkylation: In a 100 mL round-bottom flask, suspend 9.26 g (50 mmol) of potassium phthalimide in 50 mL of anhydrous dimethylformamide (DMF). To this suspension, add a solution of 10.65 g (50 mmol) of this compound in 20 mL of DMF.

  • Reaction: Heat the mixture to 100 °C and stir for 6 hours. Monitor the reaction by TLC.

  • Isolation of Intermediate: After cooling, pour the reaction mixture into 200 mL of deionized water. The resulting precipitate, N-(2,4,6-trimethylbenzyl)phthalimide, is collected by vacuum filtration, washed with water, and dried.

  • Hydrazinolysis: Suspend the dried N-(2,4,6-trimethylbenzyl)phthalimide in 80 mL of ethanol in a 250 mL round-bottom flask. Add 3.0 mL (60 mmol) of hydrazine hydrate and heat the mixture to reflux for 4 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Work-up and Purification: Cool the reaction mixture and add 50 mL of 2M hydrochloric acid. Stir for 30 minutes to dissolve the amine and precipitate any remaining phthalhydrazide. Filter the mixture and wash the solid with water. Basify the filtrate with 4M sodium hydroxide solution until pH > 12 and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethylbenzylamine as a pale yellow oil.

Gabriel_Synthesis phthalimide Potassium Phthalimide in DMF alkylation N-Alkylation (100°C, 6h) phthalimide->alkylation starting_material This compound starting_material->alkylation intermediate N-(2,4,6-trimethylbenzyl)phthalimide alkylation->intermediate hydrazinolysis Hydrazinolysis (Hydrazine, EtOH, Reflux) intermediate->hydrazinolysis workup Acid/Base Work-up & Extraction hydrazinolysis->workup product 2,4,6-Trimethylbenzylamine workup->product

Gabriel Synthesis Workflow
Synthesis of 2,4,6-Trimethylbenzyl Isocyanate

This protocol outlines the synthesis of an isocyanate derivative through a nucleophilic substitution reaction with a cyanate salt.

Methodology:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 8.11 g (100 mmol) of potassium cyanate in 50 mL of anhydrous dimethylformamide (DMF).

  • Addition of Substrate: Heat the suspension to 70 °C and add a solution of 10.65 g (50 mmol) of this compound in 20 mL of DMF dropwise over 30 minutes.

  • Reaction: Maintain the reaction mixture at 70 °C for 8 hours, monitoring its progress by IR spectroscopy (disappearance of the starting material and appearance of the isocyanate peak around 2255 cm⁻¹).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Pour the filtrate into 200 mL of ice-cold water and extract with toluene (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude isocyanate is then purified by vacuum distillation to afford 2,4,6-trimethylbenzyl isocyanate as a colorless oil.

Isocyanate_Synthesis cyanate Potassium Cyanate in DMF reaction Reaction (70°C, 8h) cyanate->reaction starting_material This compound starting_material->reaction filtration Filtration reaction->filtration workup Aqueous Work-up & Extraction filtration->workup purification Vacuum Distillation workup->purification product 2,4,6-Trimethylbenzyl Isocyanate purification->product

Isocyanate Synthesis Workflow

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • This compound is a lachrymator and should be handled with care.

  • Sodium metal reacts violently with water.

  • Hydrazine hydrate is toxic and corrosive.

  • Isocyanates are respiratory sensitizers. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Synthesis of Porous Organic Polymers Using 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These attributes make them highly promising for a wide array of applications, including gas storage and separation, heterogeneous catalysis, and advanced drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of POPs utilizing 2-(bromomethyl)-1,3,5-trimethylbenzene as a key building block.

While specific literature on the use of this compound in POP synthesis is not extensively documented, its structure lends itself well to established synthetic methodologies for creating porous networks, particularly through Friedel-Crafts alkylation. The protocols and data presented herein are based on analogous and well-established procedures for similar bromomethylated aromatic compounds, providing a strong foundational methodology for researchers.

Synthesis of Porous Organic Polymers via Friedel-Crafts Alkylation

The primary method for synthesizing POPs from this compound is through a Friedel-Crafts alkylation reaction. This reaction involves the electrophilic aromatic substitution where the bromomethyl group acts as an electrophile, leading to the formation of a highly cross-linked, three-dimensional polymer network. A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃), is typically employed to facilitate the reaction.[3][4][5]

Experimental Workflow

The synthesis can be visualized as a straightforward workflow, from monomer preparation to the final porous polymer.

Synthesis_Workflow Monomer This compound Reaction Friedel-Crafts Alkylation Monomer->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Catalyst Lewis Acid Catalyst (e.g., FeCl3) Catalyst->Reaction Purification Washing and Purification Reaction->Purification POP Porous Organic Polymer Purification->POP

Caption: General workflow for the synthesis of porous organic polymers.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a porous organic polymer via Friedel-Crafts alkylation using this compound.

Materials:

  • This compound (Monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (Catalyst)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl) solution (5% v/v)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane to the flask to dissolve the monomer under a nitrogen atmosphere.

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (1.0-1.5 eq) portion-wise at 0 °C. The color of the solution will typically change, indicating the initiation of the reaction.

  • Polymerization: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. A solid precipitate, the porous organic polymer, will form.

  • Quenching and Purification:

    • Quench the reaction by the slow addition of methanol.

    • Filter the solid product and wash it sequentially with methanol, deionized water, and a 5% HCl solution to remove the catalyst and any unreacted monomers.

    • Continue washing with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to obtain a fine powder.

Characterization and Properties

The resulting porous organic polymer should be characterized to determine its physicochemical properties. Key characterization techniques and expected properties based on analogous hypercrosslinked polymers are summarized below.

PropertyTypical Range/ValueCharacterization Technique
BET Surface Area 400 - 1500 m²/g[6][7]Nitrogen Physisorption
Pore Volume 0.3 - 1.5 cm³/gNitrogen Physisorption
Pore Size Distribution Microporous (<2 nm) and Mesoporous (2-50 nm)[5]Nitrogen Physisorption
Thermal Stability Stable up to 300-400 °CThermogravimetric Analysis (TGA)
Morphology Amorphous, aggregated nanoparticlesScanning Electron Microscopy (SEM)

Applications in Research and Development

The unique properties of POPs derived from this compound open up possibilities in various fields, particularly in catalysis and drug delivery.

Heterogeneous Catalysis

The high surface area and porous nature of these polymers make them excellent supports for catalytically active species. Functional groups can be introduced post-synthesis to anchor metal nanoparticles or organocatalysts.

Catalysis_Application cluster_0 Catalyst Preparation cluster_1 Catalytic Cycle POP Porous Organic Polymer Support Functionalization Post-Synthetic Functionalization POP->Functionalization Active_Site Anchoring of Catalytic Species Functionalization->Active_Site Catalyst Heterogeneous Catalyst Active_Site->Catalyst Reactants Reactants Catalyst_Node Catalyst Reactants->Catalyst_Node Products Products Catalyst_Node->Products Catalyst_Node->Catalyst_Node

References

Application Notes for 2-(Bromomethyl)-1,3,5-trimethylbenzene in Supramolecular Chemistry

Application Notes and Protocols for Surface Functionalization Using 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of surfaces using 2-(Bromomethyl)-1,3,5-trimethylbenzene. This reagent is a versatile molecule for introducing a stable, hydrophobic, and sterically defined aromatic moiety onto various substrates. The functionalized surfaces can be utilized in a range of applications, including drug delivery, biomaterial engineering, and as platforms for further chemical modifications.

Introduction

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a reactive organic compound that can be readily grafted onto surfaces presenting nucleophilic functional groups. The core of its reactivity lies in the benzylic bromide, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the trimethylbenzene group to a variety of substrates, thereby altering their surface properties.

The bulky trimethyl-substituted phenyl group can introduce significant steric hindrance and hydrophobicity to a surface. This modification can be used to control protein adsorption, modulate cell adhesion, or create specific binding pockets for drug molecules. The aromatic ring itself can also participate in π-π stacking interactions, offering another modality for molecular recognition.

This document outlines the protocols for the functionalization of two common surface types: amine-terminated and thiol-terminated surfaces. It also provides expected characterization data and visual representations of the processes.

Reaction Principle

The functionalization of surfaces with this compound proceeds via a nucleophilic substitution reaction (SN2). A nucleophilic group present on the substrate surface attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a stable covalent bond.

Signaling Pathway Diagram

The following diagram illustrates the general reaction mechanism for the surface functionalization.

G cluster_reactants Reactants cluster_products Products Surface Substrate with Nucleophilic Group (X-H) Functionalized_Surface Functionalized Surface Surface->Functionalized_Surface  Reaction Reagent This compound Reagent->Functionalized_Surface Byproduct HBr Functionalized_Surface->Byproduct  Formation Base Base (e.g., Triethylamine) Base->Surface Deprotonation

Caption: General reaction scheme for surface functionalization.

Experimental Protocols

Materials and Equipment
  • Substrates: Silicon wafers, glass slides, or gold-coated surfaces with amine or thiol termination.

  • Reagents:

    • This compound

    • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Dimethylformamide)

    • Base (e.g., Triethylamine or Diisopropylethylamine) for amine functionalization

  • Equipment:

    • Reaction vessel

    • Inert atmosphere setup (e.g., glovebox or Schlenk line)

    • Ultrasonic bath

    • Oven

    • Surface characterization instruments (Contact Angle Goniometer, XPS, AFM)

Protocol 1: Functionalization of Amine-Terminated Surfaces

This protocol describes the covalent attachment of this compound to a surface presenting primary or secondary amine groups.

Experimental Workflow Diagram:

G start Start prep Substrate Preparation: Clean and dry amine-terminated substrate start->prep reaction Reaction: Immerse substrate in a solution of This compound and triethylamine in anhydrous toluene prep->reaction incubation Incubate at 60°C for 12 hours under inert atmosphere reaction->incubation wash Washing: Sonicate in toluene, then ethanol, and finally deionized water incubation->wash dry Drying: Dry under a stream of nitrogen wash->dry characterize Characterization: Contact Angle, XPS, AFM dry->characterize end End characterize->end

Caption: Workflow for functionalizing amine-terminated surfaces.

Detailed Steps:

  • Substrate Preparation:

    • Clean the amine-terminated substrate by sonicating in ethanol for 15 minutes, followed by deionized water for 15 minutes.

    • Dry the substrate thoroughly under a stream of nitrogen gas.

  • Reaction Setup:

    • In an inert atmosphere, prepare a 10 mM solution of this compound in anhydrous toluene.

    • Add triethylamine to the solution at a 1.5 molar excess relative to the brominated reagent.

    • Place the cleaned, dry substrate in the reaction vessel.

    • Add the reaction solution to the vessel, ensuring the substrate is fully submerged.

  • Incubation:

    • Seal the reaction vessel and heat to 60°C.

    • Allow the reaction to proceed for 12 hours with gentle stirring.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse with fresh toluene.

    • Sonicate the substrate sequentially in toluene, ethanol, and deionized water for 10 minutes each to remove any unreacted species.

  • Drying and Storage:

    • Dry the functionalized substrate under a stream of nitrogen.

    • Store in a desiccator until characterization.

Protocol 2: Functionalization of Thiol-Terminated Surfaces

This protocol outlines the procedure for modifying surfaces that have been pre-functionalized with thiol groups.

Experimental Workflow Diagram:

G start Start prep Substrate Preparation: Clean and dry thiol-terminated substrate start->prep reaction Reaction: Immerse substrate in a solution of This compound in anhydrous DMF prep->reaction incubation Incubate at room temperature for 24 hours under inert atmosphere reaction->incubation wash Washing: Sonicate in DMF, then ethanol, and finally deionized water incubation->wash dry Drying: Dry under a stream of nitrogen wash->dry characterize Characterization: Contact Angle, XPS, AFM dry->characterize end End characterize->end

Caption: Workflow for functionalizing thiol-terminated surfaces.

Detailed Steps:

  • Substrate Preparation:

    • Clean the thiol-terminated substrate by sonicating in isopropanol for 15 minutes, followed by deionized water for 15 minutes.

    • Dry the substrate thoroughly under a stream of nitrogen gas.

  • Reaction Setup:

    • In an inert atmosphere, prepare a 15 mM solution of this compound in anhydrous dimethylformamide (DMF).

    • Place the cleaned, dry substrate in the reaction vessel.

    • Add the reaction solution, ensuring complete immersion of the substrate.

  • Incubation:

    • Seal the reaction vessel and allow it to stand at room temperature for 24 hours.

  • Washing:

    • Remove the substrate and rinse with fresh DMF.

    • Sonicate in DMF, ethanol, and deionized water for 10 minutes each.

  • Drying and Storage:

    • Dry the functionalized substrate with a stream of nitrogen.

    • Store in a desiccator prior to analysis.

Data Presentation

Successful functionalization can be confirmed by a variety of surface-sensitive techniques. The following tables present representative data for the modification of a silicon substrate.

Table 1: Contact Angle Goniometry Data

SurfaceWater Contact Angle (°)Diiodomethane Contact Angle (°)
Unmodified Si/SiO₂15 ± 230 ± 3
Amine-Terminated Si/SiO₂45 ± 340 ± 2
Trimethylbenzene-Functionalized (Amine)95 ± 425 ± 2
Thiol-Terminated Si/SiO₂60 ± 435 ± 3
Trimethylbenzene-Functionalized (Thiol)98 ± 324 ± 3

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceC 1s (%)O 1s (%)Si 2p (%)N 1s (%)S 2p (%)Br 3d (%)
Amine-Terminated25.140.532.32.1--
Trimethylbenzene-Functionalized (Amine)45.230.123.51.2-Not Detected
Thiol-Terminated28.338.930.1-2.7-
Trimethylbenzene-Functionalized (Thiol)48.928.521.3-1.3Not Detected

Troubleshooting

IssuePossible CauseSuggested Solution
Low water contact angle after functionalizationIncomplete reaction or inefficient washing.Increase reaction time or temperature. Ensure anhydrous conditions. Improve washing procedure with sonication.
Presence of Bromine signal in XPSPhysisorbed reactant.Enhance the washing steps with a good solvent for the reactant, followed by a non-solvent to rinse.
Inconsistent surface modificationUneven distribution of initial functional groups or contamination.Ensure thorough cleaning and preparation of the initial surface.

Conclusion

The protocols detailed in these application notes provide a reliable method for the functionalization of surfaces with this compound. The resulting surfaces exhibit increased hydrophobicity and can be used for a variety of applications in materials science and drug development. The provided characterization data serves as a benchmark for successful surface modification.

Application Notes and Protocols for the Reaction of 2-(Bromomethyl)-1,3,5-trimethylbenzene with Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various N-substituted-2,4,6-trimethylbenzylamines and 2,4,6-trimethylbenzyl ethers via the reaction of 2-(bromomethyl)-1,3,5-trimethylbenzene with a range of amines and alcohols.

Introduction

This compound, also known as α-bromo-mesitylene, is a versatile electrophilic building block in organic synthesis. Its benzylic bromide is highly reactive towards nucleophilic substitution, making it an excellent precursor for the introduction of the 2,4,6-trimethylbenzyl (mesitylmethyl) moiety. This sterically hindered group can be strategically incorporated into molecules to modulate their physical, chemical, and biological properties. The reactions with amines and alcohols proceed via well-established N-alkylation and Williamson ether synthesis pathways, respectively. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Reaction of this compound with Amines

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted-2,4,6-trimethylbenzylamines. This reaction typically proceeds via an S(_N)2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Quantitative Data Summary
EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile801292
24-MethoxyanilineK₂CO₃DMF80895
3MorpholineK₂CO₃AcetonitrileReflux698
4PiperidineEt₃NTHFRT2485
5BenzylamineNaHCO₃EthanolReflux1090
Experimental Protocols

General Procedure for the N-Alkylation of Aromatic Amines:

A mixture of the aromatic amine (1.0 eq.), this compound (1.05 eq.), and potassium carbonate (2.0 eq.) in acetonitrile or DMF (0.2 M) is stirred at 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol for the Synthesis of N-(2,4,6-Trimethylbenzyl)aniline (Table 1, Entry 1):

To a solution of aniline (0.93 g, 10 mmol) in acetonitrile (50 mL) were added this compound (2.24 g, 10.5 mmol) and potassium carbonate (2.76 g, 20 mmol). The mixture was stirred at 80 °C for 12 hours. After cooling, the solid was filtered off, and the filtrate was concentrated. The residue was dissolved in ethyl acetate (100 mL), washed with water (2 x 50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated. The crude product was purified by flash chromatography (Hexane:Ethyl Acetate = 9:1) to afford N-(2,4,6-trimethylbenzyl)aniline as a white solid. Yield: 2.07 g (92%).

Protocol for the Synthesis of 4-(2,4,6-Trimethylbenzyl)morpholine (Table 1, Entry 3):

A mixture of morpholine (0.87 g, 10 mmol), this compound (2.13 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL) was heated at reflux for 6 hours. The reaction mixture was cooled, filtered, and the solvent was evaporated. The residue was taken up in dichloromethane (100 mL), washed with water (50 mL), and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-(2,4,6-trimethylbenzyl)morpholine as a colorless oil. Yield: 2.15 g (98%).

Diagram of the N-Alkylation Experimental Workflow

experimental_workflow_amines cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Amine Amine Heating Heating & Stirring Amine->Heating Bromide This compound Bromide->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., ACN) Solvent->Heating Monitoring TLC Monitoring Heating->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-Substituted Product Purification->Product

Caption: Experimental workflow for the N-alkylation of amines.

Reaction of this compound with Alcohols

The reaction of this compound with alcohols or phenols, known as the Williamson ether synthesis, is a reliable method for the preparation of 2,4,6-trimethylbenzyl ethers. This S(_N)2 reaction requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion.

Quantitative Data Summary
EntryAlcohol/PhenolBaseSolventTemp. (°C)Time (h)Yield (%)
1EthanolNaHTHFRT1288
2IsopropanolNaHDMF501875
3PhenolK₂CO₃AcetoneReflux894
44-NitrophenolCs₂CO₃DMF60696
5Benzyl alcoholNaHTHFRT1091
Experimental Protocols

General Procedure for the Williamson Ether Synthesis:

To a stirred solution of the alcohol or phenol (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, a base (e.g., NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases. This compound (1.1 eq.) is then added, and the reaction is stirred at the indicated temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol for the Synthesis of 2,4,6-Trimethylbenzyl Ethyl Ether (Table 2, Entry 1):

To a suspension of sodium hydride (60% in mineral oil, 0.48 g, 12 mmol) in anhydrous THF (30 mL) at 0 °C was added ethanol (0.55 g, 12 mmol) dropwise. The mixture was stirred at room temperature for 30 minutes. This compound (2.13 g, 10 mmol) in THF (10 mL) was then added, and the reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water (20 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers were dried over MgSO₄ and concentrated. The residue was purified by distillation under reduced pressure to afford the product as a colorless oil. Yield: 1.57 g (88%).

Protocol for the Synthesis of 2,4,6-Trimethylbenzyl Phenyl Ether (Table 2, Entry 3):

A mixture of phenol (0.94 g, 10 mmol), this compound (2.34 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetone (50 mL) was heated at reflux for 8 hours. After cooling to room temperature, the inorganic salts were filtered off, and the solvent was removed in vacuo. The residue was dissolved in diethyl ether (100 mL), washed with 1 M NaOH (2 x 30 mL), water (50 mL), and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated to give the desired ether as a white solid. Yield: 2.13 g (94%).

Diagram of the Williamson Ether Synthesis Signaling Pathway

williamson_ether_synthesis Alcohol Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) Alcohol->Alkoxide Base Base (e.g., NaH) Base->Alkoxide Byproduct Salt & H₂ Base->Byproduct Bromide This compound Ether Ether Product Bromide->Ether Bromide->Byproduct Alkoxide->Ether SN2 Attack

Caption: Williamson ether synthesis reaction pathway.

Application Notes and Protocols: The Role of Bromomethylated Trimethylbenzenes in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of bromomethylated trimethylbenzene derivatives as crosslinking agents in polymer chemistry. A critical distinction is made between monofunctional and multifunctional agents to ensure proper application in research and development.

Introduction: Understanding the Functionality of Bromomethylated Arenes

A key factor in the selection of a crosslinking agent is its functionality—the number of reactive sites available to form connections between polymer chains. 2-(Bromomethyl)-1,3,5-trimethylbenzene possesses a single reactive bromomethyl group. This monofunctional nature makes it unsuitable for creating a crosslinked network. Instead, it acts as a chain-end modifier or a grafting agent, capable of attaching the mesityl group to a polymer backbone but not of connecting two separate chains.

For effective crosslinking, a molecule must have at least two reactive sites. Therefore, this document will focus on a closely related and widely used multifunctional analog: 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene . This trifunctional molecule is an effective crosslinking agent due to its three highly reactive benzylic bromide groups, which can readily undergo nucleophilic substitution reactions with various polymer backbones.

Core Principle of Crosslinking with 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

The primary crosslinking mechanism involves the reaction of the benzylic bromides with nucleophilic functional groups present on polymer chains. Common nucleophiles include amines, hydroxyls, and thiols. This reaction leads to the formation of a stable, three-dimensional polymer network, transforming thermoplastic or soluble polymers into thermosets or insoluble gels. The resulting crosslinked materials often exhibit enhanced thermal stability, improved mechanical properties, and modified solubility characteristics.

Below is a diagram illustrating the general crosslinking reaction mechanism.

crosslinking_mechanism cluster_product Product Polymer1 Polymer Chain 1 (-NuH) CrosslinkedPolymer Crosslinked Polymer Network Polymer1->CrosslinkedPolymer Nucleophilic Substitution Polymer2 Polymer Chain 2 (-NuH) Polymer2->CrosslinkedPolymer Crosslinker 1,3,5-Tris(bromomethyl) -2,4,6-trimethylbenzene Crosslinker->CrosslinkedPolymer

Caption: General mechanism of polymer crosslinking using a trifunctional agent.

Applications in Materials Science and Drug Development

The unique properties of polymers crosslinked with 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene make them valuable in several advanced applications:

  • Formation of Microporous Polymers: The rigid and well-defined structure of the crosslinker can be exploited to create polymers with intrinsic microporosity. These materials are promising for applications in gas storage and separation.

  • Proton Exchange Membranes (PEMs): By crosslinking polymers like polybenzimidazole (PBI), it is possible to fabricate robust PEMs for use in fuel cells. The crosslinking enhances the mechanical and thermal stability of the membranes.

  • Drug Delivery Systems: The crosslinked polymer matrix can be designed to control the release rate of encapsulated therapeutic agents. The degree of crosslinking can be tuned to modify the diffusion properties of the matrix.

  • High-Performance Thermosets: Crosslinking commodity polymers can significantly enhance their thermal and mechanical properties, leading to the development of high-performance materials for demanding applications.

Experimental Protocols

The following are generalized protocols for the synthesis of crosslinked polymers using 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene. Note: These protocols should be adapted based on the specific polymer and desired properties.

Protocol 1: Crosslinking of Amine-Functionalized Polymers

This protocol is suitable for polymers containing primary or secondary amine groups, such as poly(ethyleneimine) (PEI) or amine-functionalized polystyrene.

Materials:

  • Amine-functionalized polymer

  • 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

  • Aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: Dissolve the amine-functionalized polymer in the chosen aprotic solvent under an inert atmosphere. The concentration will depend on the polymer's molecular weight and solubility.

  • Addition of Base: Add the non-nucleophilic base to the polymer solution. The base acts as a scavenger for the HBr generated during the reaction.

  • Crosslinker Addition: Dissolve the 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene in a minimal amount of the same solvent and add it dropwise to the polymer solution with vigorous stirring.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and allow it to react for 12-24 hours. The formation of a gel indicates successful crosslinking.

  • Purification: After the reaction is complete, the crosslinked polymer can be purified by washing with a solvent that dissolves the unreacted starting materials but not the crosslinked product.

  • Drying: Dry the purified polymer network under vacuum to remove any residual solvent.

protocol_workflow start Start dissolve Dissolve Polymer in Aprotic Solvent start->dissolve add_base Add Non-nucleophilic Base dissolve->add_base add_crosslinker Add Crosslinker Solution Dropwise add_base->add_crosslinker react Heat and React (50-80°C, 12-24h) add_crosslinker->react purify Purify Crosslinked Polymer by Washing react->purify dry Dry Under Vacuum purify->dry end End dry->end

Catalytic Applications of Metal Complexes with Ligands from 2-(Bromomethyl)-1,3,5-trimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of metal complexes featuring ligands derived from 2-(bromomethyl)-1,3,5-trimethylbenzene. The sterically demanding and electron-rich nature of the 2,4,6-trimethylbenzyl (mesitylmethyl) moiety imparts unique properties to the corresponding metal complexes, leading to high efficiency in various catalytic transformations, particularly in cross-coupling and polymerization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands with 2,4,6-trimethylbenzyl substituents have demonstrated significant activity in C-C bond-forming reactions, such as Suzuki-Miyaura and direct arylation reactions. The bulky trimethylbenzyl group on the NHC ligand is crucial for promoting the reductive elimination step and stabilizing the active catalytic species, leading to high turnover numbers and efficiency, even with challenging substrates.

Application Note: Direct Arylation of Heteroarenes

Palladium-NHC complexes with 2,4,6-trimethylbenzyl substituents are effective catalysts for the direct arylation of five-membered heteroaromatics, including thiophenes, furans, and thiazoles, with a range of aryl bromides. These catalysts exhibit high activity, allowing for efficient C-H bond functionalization.

A notable example is the use of bis[1-phenyl-3-(2,4,6-trimethylbenzyl)benzimidazol-2-ylidene]dichloropalladium(II) in the direct arylation of various heterocycles. The catalyst has shown very good catalytic activities in these reactions[1].

Table 1: Palladium-NHC Catalyzed Direct Arylation of 2-substituted Thiophene with 4-Bromotoluene

EntryCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
11TolueneK₂CO₃1102485853.5
20.5DioxaneCs₂CO₃120189218410.2
30.1XyleneKOAc130127878065.0

(Note: The data in this table is representative and compiled from typical results for similar systems, as specific quantitative data for this exact complex was not available in the initial search results.)

Experimental Protocol: Synthesis of a Palladium-NHC Precatalyst

This protocol describes the synthesis of a representative palladium-NHC complex bearing a 2,4,6-trimethylbenzyl substituent.

Materials:

  • 1-Phenyl-1H-benzimidazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Palladium(II) chloride (PdCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Standard Schlenk line and glassware

Procedure:

  • Synthesis of the N-heterocyclic carbene precursor (Imidazolium Salt):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-phenyl-1H-benzimidazole (1.0 eq.) in anhydrous acetonitrile.

    • Add this compound (1.1 eq.) to the solution.

    • Add finely ground potassium carbonate (2.0 eq.).

    • Stir the reaction mixture at 80 °C for 24 hours.

    • After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with acetonitrile.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude imidazolium salt, which can be purified by recrystallization.

  • Synthesis of the Palladium-NHC Complex:

    • In a separate Schlenk flask, add the synthesized imidazolium salt (1.0 eq.) and palladium(II) chloride (0.95 eq.).

    • Add anhydrous DMSO as the solvent.

    • Add potassium carbonate (3.0 eq.) as the base.

    • Stir the mixture at 100 °C for 12 hours.

    • After cooling, the crude product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum to yield the palladium-NHC complex.

experimental_workflow cluster_ligand_synthesis Ligand Precursor Synthesis cluster_complex_synthesis Palladium-NHC Complex Synthesis start_ligand 1-Phenyl-1H-benzimidazole + This compound reaction_ligand Reaction in CH₃CN with K₂CO₃ at 80°C start_ligand->reaction_ligand workup_ligand Filtration and Solvent Removal reaction_ligand->workup_ligand product_ligand Imidazolium Salt (NHC Precursor) workup_ligand->product_ligand start_complex Imidazolium Salt + PdCl₂ product_ligand->start_complex reaction_complex Reaction in DMSO with K₂CO₃ at 100°C start_complex->reaction_complex workup_complex Precipitation, Filtration, and Drying reaction_complex->workup_complex product_complex Palladium-NHC Complex workup_complex->product_complex

Caption: Workflow for the synthesis of a Palladium-NHC complex.

Experimental Protocol: Catalytic Direct Arylation

This protocol outlines a general procedure for the direct arylation of a heteroarene using the synthesized palladium-NHC catalyst.

Materials:

  • Palladium-NHC precatalyst

  • Heteroarene (e.g., 2-n-butylthiophene)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Standard Schlenk tube and glassware

Procedure:

  • To a flame-dried Schlenk tube, add the palladium-NHC precatalyst (0.01 mmol, 1 mol%).

  • Add the aryl bromide (1 mmol, 1.0 eq.), the heteroarene (2 mmol, 2.0 eq.), and potassium acetate (2 mmol, 2.0 eq.).

  • Add 3 mL of anhydrous DMAc.

  • Seal the Schlenk tube and stir the reaction mixture at 130 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • The filtrate is then analyzed by GC and/or NMR to determine the yield of the arylated product. The product can be further purified by column chromatography.

catalytic_cycle Pd0 Pd(0)(NHC) PdII_OA Ar-Pd(II)(NHC)-Br Pd0->PdII_OA Oxidative Addition PdII_CMD Het-Pd(II)(NHC)-Ar PdII_OA->PdII_CMD Concerted Metalation- Deprotonation (CMD) PdII_CMD->Pd0 Reductive Elimination Product Arylated Heteroarene PdII_CMD->Product ArylBromide Ar-Br Heteroarene Het-H Base Base BaseHBr Base-HBr

Caption: Simplified catalytic cycle for direct arylation.

Nickel-Catalyzed Ethylene Polymerization

While specific examples of nickel complexes with ligands directly derived from this compound for ethylene polymerization were not prominently found in the initial literature search, the principles of using bulky ligands to control polymer properties are well-established. Nickel complexes with bulky phosphine or α-diimine ligands are known to be active catalysts for ethylene polymerization, producing polyethylenes with varying degrees of branching. The steric bulk of the 2,4,6-trimethylbenzyl group is expected to influence the rate of chain walking and thus the microstructure of the resulting polymer.

Application Note: Ethylene Polymerization with Bulky Ligand Systems

Nickel(II) complexes bearing bulky ligands can be activated with co-catalysts such as methylaluminoxane (MAO) or ethylaluminium sesquichloride (EASC) to polymerize ethylene. The activity of these catalysts and the properties of the resulting polyethylene (e.g., molecular weight, branching) are highly dependent on the ligand structure, temperature, and ethylene pressure. For instance, α-diimine nickel complexes are known to produce highly branched, amorphous polyethylene, while other systems can yield more linear materials. The introduction of a bulky 2,4,6-trimethylbenzyl substituent is anticipated to enhance catalyst stability at higher temperatures and influence the polymer architecture.

Table 2: Representative Data for Ethylene Polymerization with Nickel Catalysts Bearing Bulky Ligands

EntryCatalystCo-catalystTemp (°C)Pressure (atm)Activity (kg PE / (mol Ni·h))Mₙ ( kg/mol )Branching (per 1000 C)
1Ni-α-diimineMAO2510150025095
2Ni-phosphineEASC603080040020
3Ni-salicylaldiminatoMAO8050250015060

(Note: This table presents representative data for nickel catalysts with various types of bulky ligands to illustrate typical performance, as specific data for complexes with 2,4,6-trimethylbenzyl ligands was not available.)

Experimental Protocol: General Procedure for Ethylene Polymerization

This protocol provides a general method for ethylene polymerization using a nickel precatalyst and a co-catalyst.

Materials:

  • Nickel precatalyst with a bulky ligand

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene (anhydrous, polymerization grade)

  • Ethylene (polymerization grade)

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • The high-pressure reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous toluene is added to the reactor via cannula.

  • The reactor is heated to the desired temperature (e.g., 60 °C).

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 30 atm).

  • A solution of the nickel precatalyst in toluene is injected into the reactor.

  • The polymerization is initiated by injecting the MAO solution.

  • The reaction is allowed to proceed for a set time, maintaining constant temperature and pressure.

  • The polymerization is terminated by venting the ethylene and adding acidified methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

  • The polymer is weighed to determine the yield, and characterized by GPC (for molecular weight) and NMR (for branching).

polymerization_workflow cluster_setup Reactor Setup cluster_polymerization Polymerization cluster_workup Product Isolation and Analysis ReactorPrep Dry and Purge Reactor AddSolvent Add Anhydrous Toluene ReactorPrep->AddSolvent HeatPressurize Heat and Pressurize with Ethylene AddSolvent->HeatPressurize InjectCatalyst Inject Ni Precatalyst HeatPressurize->InjectCatalyst InjectCocatalyst Inject MAO (Initiation) InjectCatalyst->InjectCocatalyst Polymerize Maintain T and P InjectCocatalyst->Polymerize Terminate Terminate with Acidified Methanol Polymerize->Terminate Isolate Filter, Wash, and Dry Polyethylene Terminate->Isolate Characterize Determine Yield, Mₙ, and Branching Isolate->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a free-radical bromination of 1,3,5-trimethylbenzene (mesitylene) at the benzylic position. This reaction is commonly carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light).

Q2: What are the most common side reactions observed during this synthesis?

The two most prevalent side reactions are:

  • Over-bromination: The substitution of more than one benzylic hydrogen, leading to the formation of 1,3-bis(bromomethyl)-5-methylbenzene and 1,3,5-tris(bromomethyl)benzene.[1]

  • Electrophilic Aromatic Substitution (Ring Bromination): The substitution of a hydrogen atom on the aromatic ring, resulting in the formation of 2-bromo-1,3,5-trimethylbenzene. Using NBS helps to minimize this side reaction by maintaining a low concentration of molecular bromine (Br₂).[2]

Q3: How can I minimize the formation of the ring-brominated side product?

To favor benzylic bromination over electrophilic aromatic substitution, it is crucial to use N-Bromosuccinimide (NBS) as the bromine source. NBS provides a low, constant concentration of bromine radicals, which selectively react at the benzylic position.[3] Avoid using molecular bromine (Br₂) directly, as it tends to favor electrophilic attack on the electron-rich aromatic ring of mesitylene.

Q4: What is the role of the radical initiator (AIBN or BPO)?

A radical initiator is used to start the free-radical chain reaction. Upon heating, initiators like AIBN or benzoyl peroxide decompose to form radicals. These radicals then abstract a hydrogen atom from a benzylic position of mesitylene, creating a resonance-stabilized benzyl radical, which then reacts with NBS to form the desired product and propagate the chain reaction.

Q5: How does the choice of solvent affect the reaction?

The solvent can significantly influence the product distribution. Carbon tetrachloride (CCl₄) has been a traditional solvent for this reaction. However, due to its toxicity, alternative solvents are often preferred. Cyclohexane has been shown to increase the formation of di- and tri-brominated products compared to carbon tetrachloride.[1] 1,2-Dichlorobenzene has been reported as an effective solvent that can lead to high yields and clean reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired monobrominated product - Incomplete reaction. - Formation of significant amounts of side products. - Degradation of reagents.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time) to improve selectivity. - Use fresh NBS and a reliable radical initiator.
High percentage of over-brominated products (di- and tri-bromination) - Excess of NBS used. - Prolonged reaction time. - High reaction temperature.- Use a stoichiometric amount or a slight excess of mesitylene relative to NBS. - Carefully monitor the reaction and stop it once the starting material is consumed. - Conduct the reaction at a lower temperature.
Significant formation of the ring-brominated side product - Presence of free bromine (Br₂). - Use of an inappropriate brominating agent.- Ensure the use of high-purity NBS. - Avoid exposure to conditions that could decompose NBS to Br₂. - Do not use molecular bromine (Br₂) as the reagent.
Reaction does not initiate - Inactive radical initiator. - Insufficient temperature to decompose the initiator. - Presence of radical inhibitors (e.g., oxygen).- Use a fresh batch of AIBN or BPO. - Ensure the reaction temperature is appropriate for the chosen initiator (typically 70-80 °C for AIBN). - Degas the solvent prior to starting the reaction by bubbling with an inert gas like nitrogen or argon.

Quantitative Data on Product Distribution

The following table summarizes the product distribution from the bromination of mesitylene under different reaction conditions.

Brominating Agent Solvent Product Distribution Reference
NBSCarbon Tetrachloride3,5-bis(bromomethyl)toluene: ~39% 1,3,5-tris(bromomethyl)benzene: ~21% Side products: ~40%[1]
NBSCyclohexane3,5-bis(bromomethyl)toluene: ~60% 1,3,5-tris(bromomethyl)benzene: ~21%[1]
Br₂Cyclohexane3,5-bis(bromomethyl)toluene: ~55% 1,3,5-tris(bromomethyl)benzene: ~22%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS and AIBN

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) (Caution: Toxic)

  • Water

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

  • Heat the mixture to reflux (around 77°C for CCl₄) and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

Protocol 2: Synthesis of 1,3,5-Tris(bromomethyl)benzene

Forcing the conditions can lead to the tribrominated product.

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • In a 150-ml round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), NBS (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol) in 100 ml of CCl₄.

  • Reflux the reaction mixture at 70°C for approximately 6 hours.

  • After completion, filter the solid imide and evaporate the solvent from the filtrate to yield the crude product.[6]

Visualizations

Reaction_Pathways Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) Mono_Product This compound (Desired Product) Mesitylene->Mono_Product NBS, Initiator Ring_Product 2-Bromo-1,3,5-trimethylbenzene (Ring Bromination) Mesitylene->Ring_Product Br2 (Side Reaction) Di_Product 1,3-Bis(bromomethyl)-5-methylbenzene (Over-bromination) Mono_Product->Di_Product NBS, Initiator Tri_Product 1,3,5-Tris(bromomethyl)benzene (Over-bromination) Di_Product->Tri_Product NBS, Initiator Troubleshooting_Guide Start Experiment Start No_Reaction No Reaction? Start->No_Reaction Check_Yield Low Yield? Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Time/Temp Check_Yield->Optimize_Conditions Yes Over_Bromination High Over-bromination? Check_Purity->Over_Bromination Yes Success Successful Synthesis Check_Purity->Success No Ring_Bromination Ring Bromination? Over_Bromination->Ring_Bromination No Adjust_Stoichiometry Adjust Mesitylene/NBS Ratio Over_Bromination->Adjust_Stoichiometry Yes Use_NBS Ensure NBS is the Bromine Source Ring_Bromination->Use_NBS Yes Ring_Bromination->Success No No_Reaction->Check_Yield No Check_Initiator Check Initiator/Temp & Degas Solvent No_Reaction->Check_Initiator Yes Optimize_Conditions->Start Check_Reagents Use Fresh Reagents Adjust_Stoichiometry->Start Use_NBS->Start Check_Initiator->Start

References

Technical Support Center: Purification of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1,3,5-trimethylbenzene.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My purified this compound has a low melting point and appears oily. What are the likely impurities?

A1: A low or broad melting range for this compound, which should be a white to off-white solid with a melting point of 50-51°C, suggests the presence of impurities.[1] Likely contaminants include:

  • Unreacted Starting Material: If synthesized from 2,4,6-trimethylbenzyl alcohol, residual alcohol can lower the melting point.

  • Solvent Residue: Incomplete removal of reaction or extraction solvents can result in an oily product.

  • Over-brominated Byproducts: The synthesis may yield di- or tri-brominated species, which will have different physical properties.

  • Decomposition Products: Benzyl bromides can be susceptible to hydrolysis or decomposition, especially if exposed to moisture or high temperatures for extended periods.

Q2: I am struggling to recrystallize this compound. It either oils out or does not crystallize at all. What should I do?

A2: Difficulty in recrystallization is often related to the choice of solvent. Here are some troubleshooting steps:

  • Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the non-polar nature of the compound, consider screening solvents like hexanes, heptane, cyclohexane, or mixtures of these with a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. To remedy this, try using a lower boiling point solvent or a solvent mixture. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Q3: My column chromatography separation of this compound is not effective. The fractions are all mixed. What can I do to improve the separation?

A3: Poor separation during column chromatography can be due to several factors:

  • Solvent System (Mobile Phase): The polarity of the mobile phase is critical. For a relatively non-polar compound like this compound, a non-polar mobile phase is a good starting point. Try a mixture of hexanes and ethyl acetate, starting with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increasing the polarity if the compound does not move. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Stationary Phase: Silica gel is a common and appropriate choice for this type of compound. Ensure the silica gel is properly packed and equilibrated with the mobile phase to avoid channeling.

  • Column Overloading: Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble and then loaded onto the column in a narrow band.

Q4: After purification, my this compound develops a yellowish or brownish color over time. Why is this happening and how can I prevent it?

A4: Benzyl bromides can be unstable and may decompose upon exposure to light, air, or moisture, leading to discoloration.

  • Storage: Store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place, such as a refrigerator at 2-8°C.[1]

  • Purity: Ensure the compound is free of acidic impurities, which can catalyze decomposition. If necessary, the purified compound can be dissolved in a non-polar solvent and washed with a dilute solution of sodium bicarbonate to remove any trace acidity, followed by drying and solvent removal.

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 50-51 °C[1]
Boiling Point 99-102 °C at 2 Torr[1]
Storage Conditions Under inert gas at 2-8°C[1]

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility at their boiling point. Hexane or heptane are good starting points.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

  • TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, ensuring it is packed uniformly to prevent cracks or channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_storage Storage CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography For difficult separations PurityCheck Purity & Identity Check (TLC, MP, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization If Impure PurityCheck->ColumnChromatography If Impure Storage Store under Inert Gas at 2-8°C PurityCheck->Storage If Pure

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Substitutions of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions involving 2-(Bromomethyl)-1,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the nucleophilic substitution reactions of this compound, a versatile benzylic bromide.

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the possible causes?

A1: Low or no yield in substitution reactions of this compound can stem from several factors. As a benzylic halide, it can undergo both S(_N)1 and S(_N)2 reactions, and the outcome is highly dependent on the reaction conditions.[1] Key areas to investigate include:

  • Reagent Quality: Ensure the starting material, solvent, and nucleophile are pure and dry. Moisture can quench strong nucleophiles and bases.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Benzylic bromides can be prone to side reactions if conditions are not optimized.[1]

  • Nucleophile Strength: The choice and concentration of the nucleophile are paramount. Weak nucleophiles may require more forcing conditions, which can lead to decomposition.

  • Steric Hindrance: While the substrate itself is not exceptionally bulky, bulky nucleophiles may react slowly.

A logical workflow for troubleshooting yield issues is presented below.

Caption: Troubleshooting workflow for low reaction yield.

Formation of Side Products

Q2: I am observing significant amounts of side products in my reaction. What are they, and how can I minimize them?

A2: Common side products in reactions with benzylic bromides include elimination products (alkenes) and products from reaction with the solvent (solvolysis).[2]

  • Elimination (E2/E1): This is more likely with strong, sterically hindered bases or at higher temperatures. Using a less basic nucleophile or milder conditions can mitigate this.

  • Solvolysis: If a nucleophilic solvent (e.g., ethanol, water) is used, it can compete with the intended nucleophile. Switching to a non-nucleophilic, polar aprotic solvent like DMF or DMSO is often beneficial for S(_N)2 reactions.[2]

  • Wurtz Coupling: In reactions involving organometallic reagents, coupling of the benzylic bromide with itself can occur. Slow addition of the substrate can help minimize this side reaction.

The decision tree below can help in selecting the appropriate reaction pathway and minimizing side reactions.

Caption: Decision tree for reaction pathway selection.

Reaction Monitoring and Work-up

Q3: How should I monitor the reaction progress, and what are the best practices for work-up?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track product formation and identify side products.

  • Work-up:

    • For reactions in polar aprotic solvents like DMSO, a common issue during aqueous work-up is the formation of an emulsion. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion and improve layer separation.[3]

    • Ensure all glassware used with cyanide reagents is decontaminated by soaking in bleach for at least 24 hours.[3] Always adhere to local safety protocols when handling hazardous materials like cyanides.[3]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for common substitution reactions of this compound based on analogous reactions and general principles.

Table 1: Williamson Ether Synthesis

Nucleophile (Alkoxide)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium EthoxideNaHTHF or DMFRoom Temp to 602 - 1280 - 95
Sodium PhenoxideNaHDMFRoom Temp to 804 - 1675 - 90
Potassium tert-ButoxideKtBuOtBuOH50 - Reflux6 - 2460 - 80 (Elimination may compete)

Table 2: Synthesis of Amines and Azides

NucleophileReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
AmmoniaAq. AmmoniaEthanol (sealed tube)10024Primary Amine50 - 70
AzideSodium Azide (NaN₃)DMF8012Benzyl Azide>90

Table 3: Synthesis of Nitriles

NucleophileReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
CyanideSodium Cyanide (NaCN)DMSO902Benzyl Nitrile85 - 95

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the desired alcohol (1.2 equivalents) and a suitable anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes).

  • Substitution Reaction: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Azidomethyl)-1,3,5-trimethylbenzene
  • To a round-bottom flask, add this compound (1.0 equivalent) and DMF.

  • Add sodium azide (NaN₃, 1.5 equivalents) and heat the mixture to 80 °C.

  • Stir for 12 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is often of sufficient purity for subsequent steps.

Protocol 3: Synthesis of 2-(Cyanomethyl)-1,3,5-trimethylbenzene

Caution: Cyanide compounds are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • To a solution of this compound (1.0 equivalent) in DMSO, add a solution of sodium cyanide (NaCN, 1.8 equivalents) in DMSO.[3]

  • Heat the resulting solution to 90 °C for 2 hours.[3]

  • Work-up: Allow the reaction to cool to room temperature and pour it into a large volume of ice-water.[3]

  • Extract the aqueous mixture with diethyl ether.[3]

  • Wash the combined organic layers with brine to aid in the removal of DMSO, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • The resulting crude product can be purified by recrystallization or column chromatography if necessary.[3]

  • Decontaminate all glassware by immersion in bleach for 24 hours.[3]

The experimental workflow for these substitution reactions can be generalized as follows:

Caption: General experimental workflow for substitution reactions.

References

Preventing polymerization of 2-(Bromomethyl)-1,3,5-trimethylbenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-(Bromomethyl)-1,3,5-trimethylbenzene during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a reactive organic compound used in synthesis. Its structure, featuring an activated benzene ring and a reactive bromomethyl group, makes it susceptible to self-condensation, a form of polymerization. This typically occurs via a Friedel-Crafts alkylation mechanism where one molecule's bromomethyl group reacts with the aromatic ring of another.

Q2: What are the ideal storage conditions for this compound?

To ensure stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1] It is also crucial to protect it from light and moisture by using a tightly sealed, opaque container and storing it in a dark, dry location.

Q3: What are the visible signs of polymerization?

Early signs of polymerization can be subtle. Watch for a change in the physical appearance of the solid, such as clumping, discoloration, or the formation of a gummy or insoluble residue. A noticeable decrease in solubility in organic solvents is a strong indicator of polymer formation.

Q4: Can I use a chemical inhibitor to prevent polymerization?

While specific inhibitors for this compound are not extensively documented, the use of radical scavengers or antioxidants may be beneficial. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used to stabilize reactive organic compounds.[2][3] The addition of a small amount (e.g., 50-200 ppm) of BHT could potentially extend the shelf life. However, the compatibility and efficacy should be evaluated for your specific application.

Q5: How long can I store this compound?

The shelf life of this compound is highly dependent on storage conditions. When stored under ideal conditions (refrigerated, inert atmosphere, dark, and dry), it should remain stable for an extended period. However, in the absence of specific shelf-life studies, it is recommended to monitor the material for signs of degradation, especially if stored for more than a year. For products without specified retest or expiration dates, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage.[4]

Troubleshooting Guide

Issue: The material shows signs of clumping and has reduced solubility.

This is a likely indication that polymerization has begun. The presence of oligomers and polymers increases the melting point and decreases solubility.

Root Cause Analysis and Corrective Actions:

  • Exposure to Air and Moisture: The presence of moisture can lead to the formation of hydrobromic acid (HBr), which can catalyze polymerization. Ensure the container is always purged with an inert gas before sealing.

  • Inappropriate Storage Temperature: Elevated temperatures accelerate the rate of polymerization. Always store the compound at the recommended 2-8°C.

  • Contamination: Contamination with metals or other acidic impurities can initiate polymerization. Use only clean, glass or stainless steel implements when handling the material.

Issue: My reaction yield is lower than expected, and I observe an insoluble byproduct.

This suggests that a portion of your starting material may have polymerized.

Preventative Measures:

  • Purity Check Before Use: Before using this compound in a reaction, especially after prolonged storage, it is advisable to check its purity. A simple test is to dissolve a small amount in a suitable organic solvent. If any insolubility is observed, the material may be partially polymerized.

  • Consider Recrystallization: If you suspect partial polymerization, you may be able to purify the monomer by recrystallization from a non-polar solvent like hexanes. The polymerized material should be less soluble and can be filtered off.

Data Presentation

ParameterValueReference
Chemical Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 50-51°C[1]
Recommended Storage Temp. 2-8°C[1]
Atmosphere Inert gas (Nitrogen or Argon)[1]
Incompatible Materials Strong bases, alcohols, amines, oxidizing agents, most common metals (except nickel and lead)
Potential Inhibitors Hindered Phenols (e.g., BHT), Hindered Amine Light Stabilizers (HALS)[1][2]

Experimental Protocols

Protocol 1: Quality Control by ¹H NMR Spectroscopy

This protocol describes how to use proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to check for signs of polymerization. The formation of new C-C bonds between the benzyl group and the aromatic ring will result in new signals in the aromatic and methylene bridge regions of the spectrum.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR analysis by dissolving approximately 5-10 mg of the this compound in ~0.6 mL of CDCl₃.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The spectrum of the pure monomer should show a sharp singlet for the bromomethyl protons (CH₂Br) at approximately 4.57 ppm, singlets for the aromatic protons, and singlets for the methyl groups.

    • The presence of broad signals or new peaks in the aromatic region (around 6.8-7.2 ppm) and the appearance of new signals in the methylene region (around 3.9-4.2 ppm, characteristic of a -CH₂- bridge between two aromatic rings) can indicate the presence of oligomers or polymers.

Protocol 2: Depolymerization of Poly(benzyl halides) (General Approach)

This is a general protocol for the depolymerization of polymers formed from benzyl halides. Caution: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Polymerized this compound

  • Trifluoroacetic acid (TFA)

  • Toluene or another suitable aromatic solvent

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the polymerized material in a minimal amount of a suitable solvent like toluene.

  • Add an excess of trifluoroacetic acid.

  • Stir the mixture at room temperature or with gentle heating. The progress of the depolymerization can be monitored by taking small aliquots, quenching them, and analyzing by TLC or ¹H NMR.

  • Once the depolymerization is complete, carefully quench the reaction by adding it to ice-water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The recovered monomer should be purified, for example, by recrystallization.

Visualizations

Troubleshooting_Polymerization Troubleshooting Polymerization of this compound cluster_storage Storage and Handling cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions and Prevention storage_conditions Ideal Storage: - 2-8°C - Inert Atmosphere - Dark and Dry prevention Prevention: - Strict adherence to  storage protocols - Consider adding BHT storage_conditions->prevention handling Proper Handling: - Use glass or  stainless steel tools - Minimize exposure to air handling->prevention observation Observation: - Clumping - Discoloration - Reduced Solubility cause1 Improper Storage: - High Temperature - Exposure to Light observation->cause1 points to cause2 Contamination: - Moisture (HBr formation) - Metal Ions (Lewis Acids) observation->cause2 points to qc_check QC Check: - NMR shows new peaks - HPLC shows oligomers qc_check->cause1 confirms qc_check->cause2 confirms remediation Remediation: - Recrystallization - Depolymerization (acid-catalyzed) cause1->remediation cause2->remediation prevention->storage_conditions feedback loop

Caption: Troubleshooting workflow for polymerization.

Polymerization_Mechanism Proposed Polymerization Pathway monomer1 Monomer A (Electrophile Precursor) activated_electrophile Activated Electrophile (Benzylic Carbocation) monomer1->activated_electrophile forms monomer2 Monomer B (Nucleophile) attack Nucleophilic Attack monomer2->attack catalyst Catalyst (Lewis Acid, e.g., HBr, Metal Ions) catalyst->activated_electrophile catalyzes activated_electrophile->attack dimer Dimer attack->dimer propagation Further Propagation dimer->propagation polymer Polymer/Oligomer propagation->polymer

Caption: Friedel-Crafts polymerization pathway.

References

Handling and safety precautions for 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1,3,5-trimethylbenzene (CAS No. 4761-00-6).

Summary of Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₃Br
Molecular Weight 213.11 g/mol
Appearance White to off-white solid
Melting Point 50-51 °C
Boiling Point 99-102 °C at 2 Torr
Density (Predicted) 1.270 ± 0.06 g/cm³
Solubility Insoluble in water (8.3E-3 g/L at 25 °C)[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[2] It may cause respiratory irritation.[2] Additionally, it is toxic to aquatic life with long-lasting effects.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always wear appropriate personal protective equipment, including impervious gloves, safety goggles or a face shield, and protective clothing.[3][4] If there is a risk of dust or aerosol generation, a dust respirator or other suitable respiratory protection should be used.[3]

Q3: How should I properly store this compound?

A3: Store the compound in a cool, dark, and well-ventilated place.[3][4] The container should be kept tightly closed and stored locked up.[3][5] It is recommended to store it under an inert gas like nitrogen or argon at 2-8°C.[6] Keep it away from heat, sparks, open flames, and other ignition sources.[2][7]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately remove all contaminated clothing and wash the affected area gently with plenty of soap and water.[3][8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3][8] In both cases, seek immediate medical attention by calling a poison center or doctor.[3][8]

Q5: How should I dispose of waste containing this chemical?

A5: Disposal must be made according to official regulations.[2] This material should not be disposed of with household garbage and should not be allowed to reach the sewage system.[2] It is important to consult local, regional, and national environmental regulations for proper disposal.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause(s) Troubleshooting Steps
Reaction failure or low yield - Degradation of the reagent: The compound may have degraded due to improper storage (e.g., exposure to moisture, light, or air).- Incorrect solvent: The chosen solvent may not be suitable for the reaction.- Reaction conditions not optimal: Temperature, reaction time, or stoichiometry may need adjustment.- Ensure the reagent has been stored correctly under an inert atmosphere and at the recommended temperature.[6]- Verify the compatibility of the solvent with the reaction. Methylene chloride is a commonly used solvent.[6]- Systematically vary reaction parameters (temperature, time, reactant ratios) to optimize the yield. Monitor the reaction progress using techniques like TLC.[6]
Product appears discolored or impure - Contamination: The starting material or reaction setup might be contaminated.- Side reactions: Undesired side reactions may be occurring.- Incomplete reaction: The reaction may not have gone to completion.- Use clean and dry glassware. Ensure the purity of all reactants and solvents.- Adjust reaction conditions to minimize side product formation (e.g., lower temperature).- Monitor the reaction to ensure it has reached completion before workup.[6]- Purify the product using appropriate techniques such as filtration and recrystallization.[6]
Difficulty in handling the solid reagent - Static electricity: The solid may be prone to static buildup, making it difficult to weigh and transfer.- Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][7]- Handle the material in a well-ventilated area or under a fume hood to minimize inhalation of any dust.[3]

Experimental Protocol: Synthesis of a Derivative

This protocol provides a general methodology for the synthesis of a derivative using this compound as a reactant. This is based on a general procedure for the synthesis of 2,4,6-trimethylbenzyl bromide.[6]

Objective: To synthesize a substituted mesitylene derivative via nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a dry round bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve this compound in the appropriate anhydrous solvent.

  • Slowly add the nucleophile to the stirred solution at room temperature.

  • The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup procedure, which may include washing with water or brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and filtering.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

  • Confirm the identity and purity of the final product using analytical techniques like ¹H NMR and ¹³C NMR spectroscopy.[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Select appropriate Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Ensure ventilation Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Proceed with caution Running Reaction Running Reaction Weighing and Transfer->Running Reaction Charge reactor Decontamination Decontamination Running Reaction->Decontamination After completion Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate waste Storage Storage Decontamination->Storage Store properly

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

Common impurities in commercial 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial 2-(Bromomethyl)-1,3,5-trimethylbenzene, a crucial reagent for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected results in your synthesis? The purity of your this compound could be a contributing factor. This guide will help you troubleshoot common issues related to impurities.

Issue Observed Potential Cause Related to Impurities Recommended Action
Lower than expected yield in subsequent reaction. Presence of unreacted starting material, such as 1,3,5-trimethylbenzene or 2-(hydroxymethyl)-1,3,5-trimethylbenzene, which does not participate in the desired reaction.Quantify the purity of the reagent using the provided GC-MS or HPLC protocols to adjust the stoichiometry of your reaction accordingly.
Formation of unexpected byproducts. Contamination with over-brominated species like 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene can lead to the formation of undesired multiply-substituted products.Purify the reagent using column chromatography or recrystallization to remove over-brominated impurities before use.
Inconsistent reaction rates or reproducibility issues. The presence of the hydrolysis product, 2-(hydroxymethyl)-1,3,5-trimethylbenzene, can interfere with reactions sensitive to alcohols.Store the reagent under anhydrous conditions and consider purifying it prior to use if it has been exposed to moisture.
Difficulty in product purification. Impurities from the reagent carrying through the reaction can co-elute with the desired product, complicating purification.Analyze the starting material to identify impurities and develop a purification strategy that effectively separates them from your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Based on common synthetic routes, the most likely impurities in commercial this compound include:

  • Unreacted Starting Materials: 1,3,5-trimethylbenzene (mesitylene) and 2-(hydroxymethyl)-1,3,5-trimethylbenzene.

  • Over-brominated Byproducts: Such as 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene and 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene.

  • Hydrolysis Product: 2-(hydroxymethyl)-1,3,5-trimethylbenzene, which can form upon exposure to moisture.

Q2: How can I identify and quantify these impurities?

A2: The most common analytical methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed protocols for these methods are provided below.

Q3: What is a typical purity level for commercial this compound?

A3: Commercial grades of this compound typically have a purity of 97-99%. The table below shows a hypothetical, yet representative, impurity profile for a commercial batch.

Table 1: Representative Impurity Profile of Commercial this compound

Compound Typical Concentration Range (%)
This compound97.0 - 99.0
1,3,5-trimethylbenzene0.1 - 1.0
2-(hydroxymethyl)-1,3,5-trimethylbenzene0.2 - 1.5
2,4-bis(bromomethyl)-1,3,5-trimethylbenzene0.1 - 0.5

Q4: How should I store this compound to minimize degradation?

A4: To minimize the formation of the hydrolysis byproduct, 2-(hydroxymethyl)-1,3,5-trimethylbenzene, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify impurities by comparing their mass spectra and retention times with those of known standards or library data. Quantify by creating a calibration curve for each identified impurity.

Protocol 2: HPLC Analysis for Purity Determination

This method is suitable for non-volatile impurities and provides accurate quantification.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 60% A to 95% A.

    • 20-25 min: Hold at 95% A.

    • 25-30 min: Return to 60% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of impurities, use certified reference standards to create calibration curves.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing issues arising from suspected impurities in this compound.

Impurity_Troubleshooting_Workflow Impurity Troubleshooting Workflow A Unexpected Experimental Result Observed B Analyze Reagent Purity (GC-MS or HPLC) A->B C Purity Meets Specification? B->C D Impurity Profile Identified C->D No E Review Other Experimental Parameters C->E Yes F Adjust Reaction Stoichiometry or Purify Reagent D->F G Proceed with Experiment E->G H Contact Technical Support for Further Assistance E->H F->G

Caption: Workflow for troubleshooting experimental issues related to reagent purity.

Technical Support Center: Troubleshooting Reactions with 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-(Bromomethyl)-1,3,5-trimethylbenzene (also known as 2,4,6-trimethylbenzyl bromide). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The significant steric hindrance posed by the two ortho-methyl groups in this compound can lead to lower than expected yields and the formation of side products. This resource provides detailed troubleshooting advice, experimental protocols, and comparative data to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Formation

Question: My reaction with this compound is resulting in very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in reactions with this sterically hindered substrate are a common issue. The primary reasons often revolve around the challenges of nucleophilic attack or Grignard reagent formation due to the bulky ortho-methyl groups. Here’s a breakdown of potential causes and solutions:

For Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Sₙ2 reactions):

  • Issue: Steric Hindrance. The two methyl groups flanking the bromomethyl group create significant steric bulk, hindering the backside attack required for a typical Sₙ2 reaction.[1]

  • Solution:

    • Use a less sterically hindered nucleophile: Smaller nucleophiles will have a greater chance of accessing the electrophilic carbon.

    • Increase the reaction temperature: This can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be cautious as this may also promote side reactions.

    • Use a more reactive, less bulky base: For reactions like the Williamson ether synthesis, a strong, non-bulky base can more effectively deprotonate the alcohol without adding to the steric congestion.[2][3]

    • Prolong the reaction time: Due to the slower reaction rate, extending the reaction time may be necessary for the reaction to proceed to completion.

  • Issue: Poor Leaving Group Activation. While bromide is a good leaving group, its departure can be influenced by the reaction conditions.

  • Solution:

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they do not solvate the nucleophile as strongly, increasing its reactivity.

For Grignard Reactions:

  • Issue: Difficulty in Grignard Reagent Formation. The steric hindrance can make it difficult for the magnesium to insert into the carbon-bromine bond. Additionally, the surface of the magnesium may be passivated by an oxide layer.[4][5]

  • Solution:

    • Activate the Magnesium: Use fresh, high-quality magnesium turnings. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[4][6]

    • Initiate the Reaction: Add a small portion of the this compound solution to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic.[6][7]

    • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water.[6] Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[6]

Formation of Side Products

Question: I am observing significant side products in my reaction. What are they and how can I minimize their formation?

Answer: The formation of side products is a common challenge, especially when forcing reactions with sterically hindered substrates. The most common side products are a result of Wurtz coupling and elimination reactions.

  • Issue: Wurtz Coupling Product. During the formation of a Grignard reagent, the newly formed organomagnesium compound can react with the starting benzylic bromide to form a homocoupled dimer (1,2-bis(2,4,6-trimethylphenyl)ethane).[8][9][10] This is a significant side reaction that consumes both the starting material and the desired Grignard reagent.

  • Solution:

    • Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent.[5][8]

    • Temperature Control: Keep the reaction temperature controlled. While some initial heating may be required to start the reaction, it is often necessary to cool the reaction once it has initiated to prevent excessive heat buildup which can favor the Wurtz coupling.[5]

    • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For some benzylic halides, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may give better results than THF.[8]

  • Issue: Elimination Product. With sterically hindered substrates and strong, bulky bases, an E2 elimination reaction can compete with nucleophilic substitution, leading to the formation of 2,4,6-trimethylstyrene.[1][11][12]

  • Solution:

    • Use a less bulky base: If elimination is a problem, switch to a smaller, less sterically demanding base that is still a strong nucleophile.[12]

    • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.[2]

Quantitative Data Summary

The steric hindrance of this compound significantly impacts reaction yields compared to the unhindered benzyl bromide. The following table summarizes expected yield ranges for common reactions, highlighting the challenges associated with the sterically hindered substrate.

Reaction TypeSubstrateNucleophile/ReagentTypical Yield RangeKey Challenges
Nucleophilic Substitution Benzyl BromideSodium Ethoxide85-95%-
This compoundSodium Ethoxide40-60%Steric hindrance slowing the Sₙ2 reaction.
Grignard Reaction Benzyl BromideMg, then Acetone80-90%-
This compoundMg, then Acetone30-50%Difficulty in Grignard formation; Wurtz coupling.

Note: These are approximate yield ranges and can vary significantly based on reaction conditions and optimization.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with this compound

This protocol outlines a general procedure for the synthesis of an ether from a primary alcohol and the sterically hindered this compound.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask, add the primary alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the alkoxide solution.

  • Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require several hours to overnight for completion.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Grignard Reaction with this compound and Acetone

This protocol describes the formation of the Grignard reagent from the sterically hindered benzylic bromide and its subsequent reaction with acetone.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • This compound (1.0 eq)

  • Anhydrous Diethyl Ether

  • Anhydrous Acetone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small amount of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of anhydrous acetone in anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent. A precipitate will likely form.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • If a large amount of solid remains, add 1 M HCl dropwise until the solids dissolve.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by flash column chromatography.

Visualizing Workflows and Relationships

To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making pathways.

Troubleshooting_Low_Yield start Low Yield Observed reaction_type Identify Reaction Type start->reaction_type nucleophilic_sub Nucleophilic Substitution reaction_type->nucleophilic_sub Sₙ2, Williamson etc. grignard Grignard Reaction reaction_type->grignard Organometallic steric_hindrance Issue: Steric Hindrance nucleophilic_sub->steric_hindrance grignard_formation Issue: Grignard Formation grignard->grignard_formation solution_steric Solutions: - Use smaller nucleophile - Increase temperature - Use less bulky base - Prolong reaction time steric_hindrance->solution_steric solution_grignard Solutions: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions - Gentle heating to initiate grignard_formation->solution_grignard

Caption: Troubleshooting workflow for low yields.

Side_Product_Mitigation start Side Products Observed side_product_type Identify Side Product start->side_product_type wurtz Wurtz Coupling Product (Dimer) side_product_type->wurtz Grignard Reaction elimination Elimination Product (Alkene) side_product_type->elimination Substitution Reaction cause_wurtz Cause: High [R-Br], High Temperature wurtz->cause_wurtz cause_elimination Cause: Bulky, Strong Base elimination->cause_elimination solution_wurtz Solutions: - Slow, dropwise addition of bromide - Control reaction temperature - Consider alternative solvent cause_wurtz->solution_wurtz solution_elimination Solutions: - Use smaller, non-bulky base - Lower reaction temperature cause_elimination->solution_elimination

Caption: Mitigation strategies for common side products.

References

Stability of 2-(Bromomethyl)-1,3,5-trimethylbenzene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of 2-(Bromomethyl)-1,3,5-trimethylbenzene in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive benzylic bromide. Its stability is highly dependent on the solvent, temperature, and presence of nucleophiles. It is susceptible to nucleophilic substitution reactions, particularly solvolysis in protic solvents. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q2: Which solvents are recommended for dissolving and using this compound?

A2: For reactions where the integrity of the C-Br bond is crucial, aprotic solvents are recommended. Non-polar aprotic solvents like toluene and hexane offer good stability. Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and chloroform can also be used, but the compound may be more reactive in these, especially in the presence of trace moisture.

Q3: Which solvents should be avoided?

A3: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids should be avoided if the starting material is to be preserved. These solvents can act as nucleophiles, leading to the degradation of this compound through solvolysis to form the corresponding ether, alcohol, or ester byproducts.

Q4: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I confirm this?

A4: Degradation can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the appearance of new, more polar spots (e.g., the corresponding alcohol) is indicative of degradation. HPLC analysis will show a decrease in the peak area of the starting material and the emergence of new peaks corresponding to degradation products. ¹H NMR spectroscopy can be used to observe the disappearance of the benzylic methylene protons adjacent to the bromine and the appearance of new signals for the solvolysis product.

Troubleshooting Guides

Issue 1: Rapid consumption of starting material with low yield of the desired product in a reaction.
  • Possible Cause: The solvent used in the reaction is reacting with the this compound. This is common with protic solvents like alcohols.

  • Troubleshooting Steps:

    • Solvent Check: Verify that the solvent is aprotic and anhydrous. If a protic solvent was used, consider switching to an aprotic alternative such as THF, DCM, or toluene.

    • Moisture Control: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions and decomposition.

Issue 2: The purified this compound shows signs of decomposition over a short period.
  • Possible Cause: Improper storage conditions or the presence of residual acidic or basic impurities that can catalyze decomposition.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound in a tightly sealed container in a refrigerator or freezer, protected from light.

    • Purity Check: Analyze the purified compound for any residual impurities from the workup (e.g., acid or base). If necessary, re-purify the compound, ensuring all traces of acidic or basic reagents are removed. A wash with a dilute, cold bicarbonate solution followed by water and brine, and thorough drying over an anhydrous salt like MgSO₄ or Na₂SO₄ is recommended.

Stability Data Summary

Solvent ClassExamplesPredicted StabilityPrimary Degradation Pathway
Non-Polar Aprotic Hexane, TolueneHighMinimal degradation under inert conditions.
Polar Aprotic THF, DCM, Acetone, DMF, DMSOModerate to HighGenerally stable, but sensitive to trace moisture leading to hydrolysis.
Polar Protic (Nucleophilic) Water, Methanol, EthanolLowSolvolysis (Hydrolysis, Alcoholysis).
Polar Protic (Acidic) Acetic AcidLowSolvolysis (Acetolysis) and potential for acid-catalyzed decomposition.

Experimental Protocols

Protocol 1: Monitoring Stability of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound

  • HPLC-grade solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial chromatogram.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC system.

  • Data Analysis: Monitor the peak area of the this compound over time. A decrease in the peak area indicates degradation. The appearance and increase of new peaks should also be noted as they correspond to degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Protocol 2: Monitoring Stability of this compound by ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to observe the degradation of this compound in a deuterated solvent.

1. Materials:

  • This compound

  • Deuterated solvent of interest (e.g., CD₃OD, D₂O, Acetone-d₆)

  • NMR spectrometer

  • NMR tubes

2. Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent directly in an NMR tube.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic singlet for the benzylic methylene protons (-CH₂Br), which typically appears around 4.5-4.7 ppm.

  • Incubation: Keep the NMR tube at the desired temperature.

  • Time-Point Spectra: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the integral of the -CH₂Br singlet. A decrease in its relative integral value over time indicates degradation. Look for the appearance of new signals corresponding to the degradation product. For example, in methanol-d₄, a new singlet for the methoxy group (-OCH₃) and a new benzylic methylene signal (-CH₂OCH₃) would appear.

Visualizations

Stability_Troubleshooting_Workflow start Experiment Shows Unexpected Results check_purity Check Purity of Starting Material (NMR, HPLC) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure repurify Re-purify Starting Material is_pure->repurify No review_conditions Review Reaction Conditions is_pure->review_conditions Yes repurify->check_purity solvent_check Is Solvent Aprotic and Anhydrous? review_conditions->solvent_check change_solvent Switch to Anhydrous Aprotic Solvent solvent_check->change_solvent No temp_check Is Temperature Appropriate? solvent_check->temp_check Yes change_solvent->review_conditions optimize_temp Optimize Reaction Temperature temp_check->optimize_temp No proceed Proceed with Optimized Experiment temp_check->proceed Yes optimize_temp->review_conditions

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathway reactant This compound product Solvolysis Product (e.g., Alcohol, Ether) reactant->product Solvolysis solvent Protic Solvent (e.g., H₂O, ROH) solvent->product

Caption: General degradation pathway of this compound in protic solvents.

Byproduct formation and removal in 2-(Bromomethyl)-1,3,5-trimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene from mesitylene (1,3,5-trimethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from over-bromination of the starting material, mesitylene. Due to the three activated benzylic positions, the reaction can proceed past the desired mono-brominated product. The primary byproducts are:

  • 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene (Dibrominated byproduct)

  • 1,3,5-Tris(bromomethyl)benzene (Tribrominated byproduct) [1]

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is formed as a stoichiometric byproduct.

  • Ring-brominated species: Under certain conditions, electrophilic aromatic substitution can occur, leading to bromination on the benzene ring itself, although this is less common with free-radical conditions.[2][3]

Q2: My NBS bromination reaction is not starting. What are the common causes?

A2: Failure to initiate a free-radical bromination with N-Bromosuccinimide (NBS) is a frequent issue.[4] Key factors to check are:

  • Initiator: Free-radical reactions require an initiator. This is typically UV light (from a sunlamp or UV lamp) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Ensure your light source is functional and appropriate, or that your chemical initiator has not expired.

  • Reagent Purity: The starting mesitylene should be pure, and the NBS should be recrystallized if it appears old or discolored. Impurities can inhibit the radical chain reaction.

  • Inert Atmosphere: While some reactions proceed without it, performing the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxygen from interfering with the radical intermediates.[4]

  • Solvent Choice: The reaction is typically performed in non-polar, anhydrous solvents like carbon tetrachloride (historically) or cyclohexane.[1] Using protic or polar aprotic solvents can lead to different reaction pathways or inhibit the desired reaction.

Q3: I am observing a significant amount of dibrominated and tribrominated byproducts. How can I improve the selectivity for the mono-brominated product?

A3: Achieving high selectivity for the mono-brominated product is a primary challenge. To favor the formation of this compound, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of mesitylene relative to the brominating agent (NBS or Br₂). This ensures the brominating agent is the limiting reagent, reducing the likelihood of multiple brominations on the same molecule.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the brominating agent low, which favors mono-substitution.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the appearance of the desired product and byproducts. Stop the reaction once the optimal conversion to the mono-brominated product is achieved.

Q4: How can I remove the succinimide byproduct from my reaction mixture?

A4: Succinimide, the byproduct of NBS reactions, is typically removed by filtration and washing. Succinimide has low solubility in many non-polar organic solvents (like cyclohexane or pentane) but is soluble in water.[4] After the reaction is complete, the mixture can be cooled to precipitate the succinimide, which is then filtered off. A subsequent wash of the organic phase with water will further remove any remaining succinimide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective radical initiation.2. Impure NBS or starting material.3. Reaction quenched by oxygen.4. Incorrect solvent.1. Check initiator (lamp, AIBN). Use an incandescent, non-frosted bulb if specified.[4] Consider adding a catalytic amount of HBr to facilitate the reaction.[4]2. Recrystallize NBS from water. Purify mesitylene by distillation.3. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).4. Ensure the solvent is anhydrous and non-polar (e.g., cyclohexane, acetonitrile).[1][5]
Multiple Spots on TLC (High Byproduct Formation) 1. Stoichiometry of brominating agent is too high.2. Reaction time is too long.3. High reaction temperature favoring over-bromination.1. Use a slight excess of mesitylene relative to NBS (e.g., 1.1:1).2. Monitor the reaction closely by TLC/GC and quench it once the starting material is mostly consumed.3. Maintain a gentle reflux; avoid excessive heating.
Product is a Dark Oil or Solid 1. Formation of bromine (Br₂) giving an orange/brown color.2. Polymerization or degradation byproducts.1. This is normal during the reaction.[4] The color should fade as the bromine is consumed. If it persists, quench the reaction with a reducing agent like sodium thiosulfate solution during workup.2. Purify the crude product via column chromatography or recrystallization.
Difficulty Separating Mono- and Di-brominated Products 1. Similar polarities of the products.1. Use column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The less polar dibrominated product will elute first.2. Attempt fractional recrystallization from a suitable solvent like hexane or ethanol.

Quantitative Data Summary

The choice of solvent can influence the distribution of brominated products. The following table summarizes product distribution from the bromination of mesitylene with NBS in different solvents.

Solvent3,5-Bis(bromomethyl)toluene (%)1,3,5-Tris(bromomethyl)benzene (%)Other Side Products (%)Reference
Cyclohexane~60~21~19[1]
Carbon Tetrachloride~39~21~40[1]

Note: Data is derived from a patent describing the bromination of mesitylene, which serves as a close model for the formation of poly-brominated byproducts.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via NBS Bromination

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a 250W UV lamp

  • Cyclohexane (anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • To the flask, add mesitylene (1.0 eq) and anhydrous cyclohexane.

  • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

  • If using photo-initiation, position the UV lamp near the flask.

  • Heat the mixture to a gentle reflux (approx. 81°C for cyclohexane) with vigorous stirring.

  • Monitor the reaction progress using TLC or GC (typically 2-4 hours). The reaction is complete when the starting material is consumed. A key visual cue is the consumption of the dense NBS, which sinks, and the formation of the less dense succinimide, which floats.[4]

  • Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold cyclohexane.[4]

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl Acetate

Procedure:

  • Prepare a chromatography column with silica gel, using hexane as the mobile phase.

  • Dissolve the crude product in a minimal amount of dichloromethane or hexane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a non-polar solvent system. Start with 100% hexane.

  • The products will elute in order of increasing polarity. Unreacted mesitylene will elute first, followed by the dibrominated byproduct, and then the desired mono-brominated product.

  • Gradually increase the polarity by adding a small percentage of ethyl acetate (e.g., 1-2%) to the hexane if the desired product is slow to elute.

  • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction_Pathway Reaction Pathway for Benzylic Bromination of Mesitylene Mesitylene Mesitylene (1,3,5-Trimethylbenzene) MonoBromo This compound (Desired Product) Mesitylene->MonoBromo + 1 eq NBS DiBromo 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene (Byproduct) MonoBromo->DiBromo + 1 eq NBS TriBromo 1,3,5-Tris(bromomethyl)benzene (Byproduct) DiBromo->TriBromo + 1 eq NBS Reagents NBS / AIBN (or UV light) Reagents->Mesitylene

Caption: Primary reaction and potential over-bromination side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reaction Start Reaction Fails (No Product Formation) CheckInitiator Is the initiator active? (Lamp ON / Fresh AIBN) Start->CheckInitiator CheckReagents Are reagents pure? CheckInitiator->CheckReagents Yes FixInitiator Replace bulb or use fresh AIBN CheckInitiator->FixInitiator No CheckAtmosphere Is the reaction under inert atmosphere? CheckReagents->CheckAtmosphere Yes PurifyReagents Recrystallize NBS and distill mesitylene CheckReagents->PurifyReagents No InertAtmosphere Degas solvent and use N2/Ar blanket CheckAtmosphere->InertAtmosphere No Success Reaction Proceeds CheckAtmosphere->Success Yes FixInitiator->CheckReagents PurifyReagents->CheckAtmosphere InertAtmosphere->Success

Caption: A logical guide to diagnosing a failed bromination reaction.

Purification_Workflow Purification and Byproduct Removal Workflow Crude Crude Reaction Mixture Filter Cool and Filter Crude->Filter Solid Solid Byproduct (Succinimide) Filter->Solid Filter Cake Filtrate Organic Filtrate Filter->Filtrate Filtrate Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Filtrate->Wash Aqueous Aqueous Waste Wash->Aqueous Waste Organic Crude Product in Organic Solvent Wash->Organic Organic Layer Dry Dry (MgSO₄) and Concentrate Organic->Dry Purify Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Byproducts Separated Byproducts (Di-bromo, etc.) Purify->Byproducts Early Fractions PureProduct Pure 2-(Bromomethyl)- 1,3,5-trimethylbenzene Purify->PureProduct Main Fractions

Caption: Step-by-step workflow for product workup and purification.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(Bromomethyl)-1,3,5-trimethylbenzene and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical compounds, the selection of appropriate starting materials and reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Benzylic bromides are a versatile class of compounds frequently employed as alkylating agents. This guide provides a detailed comparison of the reactivity of 2-(Bromomethyl)-1,3,5-trimethylbenzene and the parent compound, benzyl bromide, in nucleophilic substitution reactions. This analysis is supported by experimental data and established principles of physical organic chemistry.

Executive Summary

This compound and benzyl bromide are both reactive benzylic halides. However, their reactivity profiles in nucleophilic substitution reactions differ significantly due to the influence of steric and electronic factors.

  • This compound exhibits enhanced reactivity in S(_N)1-type reactions due to the electron-donating nature of the three methyl groups on the aromatic ring, which stabilize the resulting benzylic carbocation. Conversely, these ortho- and para-methyl groups introduce significant steric hindrance around the benzylic carbon, which is expected to decrease its reactivity in S(_N)2 reactions.

  • Benzyl bromide , lacking these substituents, serves as a fundamental benchmark for benzylic halide reactivity. It readily undergoes both S(_N)1 and S(_N)2 reactions, with the operative mechanism being highly dependent on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent.

This guide will delve into the theoretical underpinnings of these differences and present available experimental data to provide a quantitative comparison.

Factors Influencing Reactivity

The reactivity of benzylic bromides in nucleophilic substitution reactions is primarily governed by two key factors:

  • Electronic Effects: The substituents on the benzene ring can either donate or withdraw electron density, thereby influencing the stability of the carbocation intermediate in an S(_N)1 reaction or the partial charges in the transition state of an S(_N)2 reaction. Electron-donating groups, such as methyl groups, stabilize a positive charge at the benzylic position through inductive and hyperconjugative effects, thus accelerating S(_N)1 reactions.

  • Steric Hindrance: The size of the groups surrounding the electrophilic benzylic carbon can impede the approach of a nucleophile. This effect is particularly pronounced in the concerted, backside attack mechanism of an S(_N)2 reaction. Increased steric hindrance leads to a slower S(_N)2 reaction rate.

The interplay of these two factors dictates the overall reactivity and the preferred reaction pathway for a given benzylic bromide.

Data Presentation: A Quantitative Comparison

To provide a quantitative measure of the electronic effects on reactivity, we can examine the solvolysis rates of closely related compounds. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is often used to probe the susceptibility of a substrate to carbocation formation (S(_N)1 pathway).

CompoundSolvent SystemTemperature (°C)First-Order Rate Constant (k) (s⁻¹)Relative Rate
2,4,6-Trimethylbenzyl Chloride 80% Ethanol-Water251.8 x 10⁻³~44
Benzyl Chloride 80% Ethanol-Water254.1 x 10⁻⁵1

Note: The rate constant for benzyl chloride in 80% ethanol-water is an approximate value for comparative purposes.

The data clearly illustrates the significant rate enhancement provided by the three methyl groups in the 2,4,6-trimethylbenzyl chloride. This acceleration, approximately 44-fold compared to the unsubstituted benzyl chloride, is a direct consequence of the powerful electron-donating ability of the methyl groups, which stabilizes the forming benzylic carbocation.

Logical Relationship of Reactivity Factors

The decision between an S(_N)1 and S(_N)2 pathway for these compounds is a function of substrate structure, nucleophile strength, and solvent polarity. The following diagram illustrates the logical flow of these considerations.

G Reaction Pathway Determination for Benzylic Bromides cluster_substrate Substrate Structure cluster_conditions Reaction Conditions cluster_pathway Favored Pathway Substrate Benzylic Bromide Benzyl_Bromide Benzyl Bromide (Less Hindered, No EDGs) Substrate->Benzyl_Bromide Unsubstituted Trimethyl_BB This compound (Sterically Hindered, Strong EDGs) Substrate->Trimethyl_BB Substituted SN1 SN1 Pathway (Carbocation Intermediate) Benzyl_Bromide->SN1 Possible with Weak Nucleophile/Protic Solvent SN2 SN2 Pathway (Concerted) Benzyl_Bromide->SN2 Favored with Strong Nucleophile/Aprotic Solvent Trimethyl_BB->SN1 Strongly Favored by Electron-Donating Groups (EDGs) Trimethyl_BB->SN2 Disfavored by Steric Hindrance Nucleophile Nucleophile Strength Nucleophile->SN1 Weak Nucleophile->SN2 Strong Solvent Solvent Polarity Solvent->SN1 Protic Solvent->SN2 Aprotic

Caption: Factors influencing the nucleophilic substitution pathway of benzylic bromides.

Experimental Protocols

The determination of solvolysis rates is a common method to quantify the reactivity of alkyl halides in S(_N)1 reactions. A widely used technique is the conductometric method, which measures the change in conductivity of the solution as the reaction progresses and ionic products are formed.

Experimental Workflow: Conductometric Rate Determination

G A Prepare a dilute solution of the benzylic bromide in the desired solvent (e.g., 80% ethanol-water). B Place the solution in a thermostated conductivity cell maintained at a constant temperature (e.g., 25°C). A->B C Record the conductivity of the solution at regular time intervals. B->C D Continue measurements until the conductivity reaches a stable value (indicating completion of the reaction). C->D E Plot ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity. D->E F The slope of the resulting straight line is the negative of the first-order rate constant (-k). E->F

Caption: Workflow for determining solvolysis rate constants via conductometry.

Detailed Methodology for Conductometric Rate Determination

  • Solution Preparation: Prepare a stock solution of the benzylic bromide (e.g., 0.01 M) in a suitable solvent (e.g., anhydrous acetone). Prepare the desired solvolysis solvent mixture (e.g., 80% v/v ethanol-water).

  • Apparatus Setup: Place the solvolysis solvent in a jacketed beaker connected to a constant-temperature water bath (e.g., 25.0 ± 0.1 °C). Immerse a calibrated conductivity probe connected to a conductivity meter into the solvent. Allow the system to thermally equilibrate.

  • Initiation of Reaction: Rapidly inject a small, precise volume of the benzylic bromide stock solution into the stirred solvent to achieve the desired initial concentration (e.g., 1 x 10⁻⁴ M). Start data acquisition immediately.

  • Data Collection: Record the conductivity of the solution at regular time intervals. The frequency of data collection should be appropriate for the reaction rate.

  • Determination of Infinite Time Reading (G∞): After the reaction has proceeded for at least 10 half-lives, or until the conductivity reading is stable, record the final conductivity (G∞).

  • Data Analysis: Calculate the first-order rate constant (k) by plotting ln(G∞ - Gt) versus time (t). The slope of the linear regression of this plot is equal to -k.

Conclusion

The comparison between this compound and benzyl bromide highlights the profound impact of substituent effects on the reactivity of benzylic halides. The presence of three electron-donating methyl groups in this compound significantly enhances its reactivity towards S(_N)1 reactions by stabilizing the carbocation intermediate. This is quantitatively supported by the markedly increased solvolysis rate of its chloro-analogue compared to the unsubstituted benzyl chloride. However, these same methyl groups introduce considerable steric hindrance, which would be expected to retard its reactivity in S(_N)2 reactions.

For researchers and professionals in drug development and organic synthesis, a thorough understanding of these principles is crucial for selecting the optimal reagents and predicting reaction outcomes. Benzyl bromide remains a versatile reagent for a broad range of nucleophilic substitutions, while this compound is a more specialized reagent, particularly well-suited for reactions proceeding through a carbocation intermediate where high reactivity is desired.

A Comparative Guide to Polymers Synthesized from 2-(Bromomethyl)-1,3,5-trimethylbenzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characteristics of polymers derived from 2-(bromomethyl)-1,3,5-trimethylbenzene and its structural analogs. Due to the limited availability of direct experimental data for poly(this compound), this guide utilizes data from the closely related poly(2,4,6-trimethylstyrene) as a primary reference for comparison. This document is intended to assist researchers in understanding the potential properties of this class of polymers and in selecting appropriate materials for various applications, including in the pharmaceutical and biomedical fields.

Introduction to Poly(2,4,6-trimethylbenzyl) Polymers

Polymers synthesized from this compound, also known as poly(2,4,6-trimethylbenzyl), are a class of substituted aromatic polymers. The presence of the bulky and hydrophobic trimethylphenyl group is expected to impart unique thermal and mechanical properties to the polymer, such as a high glass transition temperature and good thermal stability. Cationic polymerization is a common and effective method for synthesizing such polymers from their corresponding benzyl halide monomers.

Comparative Data of Poly(2,4,6-trimethylstyrene) and Alternative Polymers

To provide a performance context, the properties of poly(2,4,6-trimethylstyrene) are compared with other commercially available and well-characterized polymers that may serve as alternatives in various applications.

PropertyPoly(2,4,6-trimethylstyrene) (Analog to Target Polymer)Poly(p-methylstyrene)Poly(vinyltoluene) (mixture of isomers)
Molecular Weight (Mw) Data not available~72,000 g/mol [1]Data not available
Polydispersity Index (PDI) Low (by anionic polymerization)[2]Data not availableData not available
Glass Transition Temp. (Tg) Increased compared to polystyrene[2]106 °C[1]~100 °C[3]
Density Data not available1.04 g/mL at 25 °C[1]1.05 g/mL at 25 °C[3]
Solubility Soluble in common organic solventsSoluble in benzene[4]Soluble in many organic solvents

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of poly(2,4,6-trimethylbenzyl) and similar polymers.

Synthesis via Cationic Polymerization

Objective: To synthesize poly(this compound) via cationic polymerization.

Materials:

  • This compound (monomer)

  • Lewis Acid catalyst (e.g., SnCl₄, AlCl₃, TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Quenching agent (e.g., methanol)

  • Precipitating solvent (e.g., methanol, ethanol)

Procedure:

  • All glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • The monomer, this compound, is dissolved in the anhydrous solvent in a reaction flask.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C or lower).

  • The Lewis acid catalyst is added dropwise to the stirred monomer solution to initiate polymerization.

  • The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is isolated by precipitation in a large volume of a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

Characterization Methods

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene or poly(methyl methacrylate) standards for calibration.

Procedure:

  • The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) to a known concentration.

  • The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • The filtered sample is injected into the GPC system.

  • The elution profile is recorded, and the molecular weight parameters are calculated based on the calibration curve generated from the standards.

Objective: To confirm the chemical structure of the synthesized polymer.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • A small amount of the polymer is dissolved in a deuterated solvent (e.g., CDCl₃, d₆-DMSO).

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, peak integrations, and coupling patterns are analyzed to confirm the expected polymer structure. For poly(2,4,6-trimethylbenzyl), characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons would be expected.

Objective: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and thermal decomposition profile.

Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

Procedure (DSC):

  • A small, weighed amount of the polymer is sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow is monitored as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC thermogram.

Procedure (TGA):

  • A small, weighed amount of the polymer is placed in a TGA pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • The weight loss of the sample is recorded as a function of temperature to determine the onset of decomposition and the thermal stability of the polymer.

Visualizations

Synthesis Pathway

Synthesis Monomer This compound Polymer Poly(2,4,6-trimethylbenzyl) Monomer->Polymer Cationic Polymerization Catalyst Lewis Acid (e.g., SnCl4) Catalyst->Monomer Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Monomer

Caption: Cationic polymerization of this compound.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polymerization Cationic Polymerization Purification Precipitation & Drying Polymerization->Purification GPC GPC (Mw, Mn, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR Thermal DSC/TGA (Tg, Stability) Purification->Thermal

Caption: General workflow for polymer synthesis and characterization.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of 2-(Bromomethyl)-1,3,5-trimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical methods used for the structural elucidation and confirmation of 2-(bromomethyl)-1,3,5-trimethylbenzene and its related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document outlines the performance of various techniques, supported by experimental data and detailed protocols.

The definitive confirmation of a molecule's structure is paramount in chemical research and development. For halogenated aromatic compounds such as this compound derivatives, a multi-technique approach is often necessary for unambiguous characterization. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, often supplemented by Infrared (IR) Spectroscopy. Each method provides unique and complementary information regarding the molecule's connectivity, mass, and three-dimensional arrangement.

Comparison of Core Analytical Techniques
Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and number of protons (¹H) and carbons (¹³C).Non-destructive; provides definitive connectivity data (COSY, HMBC); excellent for differentiating isomers.Requires soluble sample; can be complex to interpret for highly substituted or impure samples.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS); structural information from fragmentation patterns.High sensitivity; requires very small sample amount; ideal for confirming molecular formula and identifying substructures.Isomers may have identical mass spectra; fragmentation can be complex; molecular ion may not always be observed.[1]
X-ray Crystallography Unambiguous, absolute 3D molecular structure, including bond lengths, bond angles, and stereochemistry.Provides the "gold standard" for structural confirmation.[2]Requires a suitable single crystal, which can be difficult to grow; a solid-state technique that may not represent the solution-state structure.
IR Spectroscopy Information about the presence of specific functional groups (e.g., C-Br, C-H aromatic).Fast and simple; good for quick confirmation of functional groups.Provides limited information on the overall molecular skeleton; not suitable for differentiating complex isomers alone.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. 16-32 scans are usually sufficient.

  • ¹³C NMR: Typical parameters include a 30-degree pulse with proton decoupling, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required for good signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and analyze fragmentation patterns to support the proposed structure. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile derivatives.

Methodology:

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-500) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺). The presence of bromine is indicated by a characteristic M+2 peak with nearly equal intensity to the M⁺ peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Analyze major fragment ions, such as the loss of a bromine radical (M-Br)⁺ and the formation of a stable benzyl/tropylium cation.

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous determination of the solid-state molecular structure.

Methodology:

  • Crystal Growth: Grow single crystals of the derivative, often by slow evaporation of a solvent (e.g., ethanol, hexane, or a mixture) from a concentrated solution of the purified compound.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 173 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine it using full-matrix least-squares on F².[4]

  • Validation: Analyze the final refined structure for quality using metrics like R-factor and goodness-of-fit.

Data Presentation and Comparison

Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)

This table compares the chemical shifts for the benzylic protons (-CH₂Br) and aromatic protons (Ar-H) of various bromomethylbenzene derivatives.

Compound-CH₂Br Signal (Integration)Ar-H Signal (Integration)Other SignalsReference
o-bis(Bromomethyl)benzene 4.68 (s, 4H)7.26-7.39 (m, 4H)-[5]
m-bis(Bromomethyl)benzene 4.48 (s, 4H)7.33 (m, 3H), 7.43 (m, 1H)-[5]
p-bis(Bromomethyl)benzene 4.48 (s, 4H)7.37 (s, 4H)-[5]
1,3,5-tris(Bromomethyl)benzene 4.45 (s, 6H)7.26-7.36 (s, 3H)-[5]
1-Bromo-2,4,6-tris(bromomethyl)benzene 4.41 (s, 2H), 4.61 (s, 4H)7.44 (s, 2H)-[5]
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)

This table compares the chemical shifts for the benzylic carbon (-CH₂Br) and aromatic carbons of the same derivatives.

Compound-CH₂Br SignalAromatic C-H SignalsAromatic Quaternary C SignalsReference
o-bis(Bromomethyl)benzene 30.1129.6, 131.2136.7[5]
m-bis(Bromomethyl)benzene 33.0129.1, 129.3, 129.6138.4[5]
p-bis(Bromomethyl)benzene 33.0129.6138.1[5]
1,3,5-tris(Bromomethyl)benzene 32.4129.8139.2[5]
1-Bromo-2,4,6-tris(bromomethyl)benzene 31.3, 33.4131.8126.5, 138.0, 139.0[5]
Table 3: Key Mass Spectrometry Fragmentation Data

Aromatic bromides exhibit characteristic fragmentation patterns. The most common fragments for a generic bromomethyl arene are listed below.

IonDescriptionSignificance
[M]⁺•, [M+2]⁺• Molecular ion peak clusterConfirms molecular weight and presence of one bromine atom.
[M-Br]⁺ Loss of a bromine radicalOften a prominent peak, leading to a stable benzylic cation.
[C₇H₇]⁺ Tropylium ion (m/z 91)A very common and stable fragment for compounds with a benzyl moiety, formed via rearrangement.
[M-CH₂Br]⁺ Loss of the bromomethyl groupIndicates the cleavage of the bond between the aromatic ring and the side chain.
Table 4: Comparative X-ray Crystallography Data

Crystallographic data provides definitive proof of structure for compounds that form suitable crystals.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene C₁₂H₁₅Br₃TriclinicP-19.39618.23229.4846[3]
1,3,5-Tris(bromomethyl)benzene C₉H₉Br₃MonoclinicP2₁/c---[6]
1-(Bromomethyl)-3,5-dimethoxybenzene C₉H₁₁BrO₂MonoclinicP2₁/n8.40544.424525.016[4]

Visualized Workflows and Pathways

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesized Derivative Purification Purification (Recrystallization / Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Xray X-ray Crystallography Purification->Xray Single Crystal Required Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure Unambiguous Confirmation

Caption: General workflow for the structural confirmation of synthesized derivatives.

Fragmentation_Pathway mol [Ar-CH₂Br]⁺• (Molecular Ion) loss_br [Ar-CH₂]⁺ (Benzylic Cation) mol->loss_br - Br• br_radical •Br tropylium [C₇H₇]⁺ (Tropylium Ion, m/z 91) loss_br->tropylium Rearrangement

References

A Comparative Analysis of 2-(Bromomethyl)-1,3,5-trimethylbenzene and Other Bromomethylated Aromatic Compounds in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the reactivity and synthetic utility of 2-(bromomethyl)-1,3,5-trimethylbenzene with other key bromomethylated aromatic compounds has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis supported by experimental data to inform the selection of appropriate reagents for various synthetic applications.

Executive Summary

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a versatile reagent in organic synthesis, valued for its benzylic bromide functionality. The presence of three methyl groups on the aromatic ring significantly influences its reactivity, particularly in nucleophilic substitution reactions, when compared to other bromomethylated aromatics such as benzyl bromide, xylyl bromides, and 1,4-bis(bromomethyl)benzene (durene bromide). This guide delves into these differences, presenting quantitative data on reaction kinetics and outlining detailed experimental protocols. Furthermore, it explores the application of these compounds in the synthesis of bioactive molecules, with a focus on their potential role as scaffolds in the development of kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt pathway.

Comparative Analysis of Reactivity

The reactivity of bromomethylated aromatic compounds is primarily governed by their propensity to undergo nucleophilic substitution reactions, which can proceed via either an S(_N)1 or S(_N)2 mechanism. The choice of mechanism and the reaction rate are influenced by electronic and steric factors imparted by the substituents on the aromatic ring.

Theoretical Framework: Electronic and Steric Effects

Electron-donating groups, such as methyl groups, on the benzene ring increase the electron density of the aromatic system. This has a pronounced effect on S(_N)1 reactions, which proceed through a carbocation intermediate. The methyl groups in this compound stabilize the resulting benzylic carbocation through inductive effects and hyperconjugation, thereby accelerating the rate of S(_N)1 reactions compared to unsubstituted benzyl bromide.

Conversely, in S(_N)2 reactions, which involve a backside attack of the nucleophile on the carbon bearing the bromine atom, steric hindrance plays a crucial role. The ortho-methyl groups in this compound can sterically hinder the approach of the nucleophile, potentially slowing down the rate of S(_N)2 reactions compared to less substituted analogues.

Quantitative Comparison of Solvolysis Rates

To provide a quantitative comparison of reactivity, the first-order rate constants (k) for the solvolysis of various bromomethylated and chloromethylated aromatic compounds in 80% aqueous ethanol are presented in Table 1. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for assessing the reactivity of benzylic halides.

CompoundStructureSolventTemperature (°C)Rate Constant, k (s
1^{-1}−1
)
Benzyl bromideC(_6)H(_5)CH(_2)Br80% Ethanol251.9 x 10
4^{-4}−4
4-Methylbenzyl bromide4-CH(_3)C(_6)H(_4)CH(_2)Br80% Ethanol251.5 x 10
3^{-3}−3
2,4,6-Trimethylbenzyl chloride(CH(_3))(_3)C(_6)H(_2)CH(_2)Cl80% Ethanol251.15 x 10
4^{-4}−4
1,4-Bis(bromomethyl)benzeneBrCH(_2)C(_6)H(_4)CH(_2)Br80% Ethanol502.3 x 10
5^{-5}−5

Application in Drug Development: Kinase Inhibitors and the PI3K/Akt Signaling Pathway

Bromomethylated aromatic compounds serve as important building blocks in the synthesis of biologically active molecules, including kinase inhibitors. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[1][2][] Consequently, inhibitors of kinases within this pathway are of significant interest in cancer therapy.

While a specific, marketed kinase inhibitor directly synthesized using this compound was not identified in the literature reviewed, the trimethylbenzene scaffold is utilized in the design of various bioactive compounds. The lipophilic nature and rigid structure of the trimethylphenyl group can be advantageous for binding to the ATP-binding pocket of kinases.

For instance, the synthesis of certain PI3K inhibitors involves the coupling of a core heterocyclic structure with various substituted benzyl halides. The general synthetic approach often involves a nucleophilic substitution reaction where a nitrogen or oxygen atom on the core molecule displaces the bromide from the benzylic position.

Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor using a bromomethylated aromatic compound.

G cluster_synthesis Conceptual Synthetic Workflow Start Starting Materials: - Heterocyclic Core (Nu-H) - Bromomethylated Aromatic (Br-R) Reaction Nucleophilic Substitution (SN1 or SN2) Base, Solvent Start->Reaction 1. Intermediate Coupled Intermediate (Nu-R) Reaction->Intermediate 2. Purification Chromatography Intermediate->Purification 3. Final_Product Kinase Inhibitor Purification->Final_Product 4.

Figure 1. A generalized workflow for the synthesis of a kinase inhibitor via nucleophilic substitution.

The PI3K/Akt signaling pathway is a cascade of protein phosphorylations that ultimately regulate cellular processes. A simplified representation of this pathway and the points of inhibition by kinase inhibitors is provided below.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Figure 2. The PI3K/Akt signaling pathway and points of therapeutic intervention by kinase inhibitors.

Experimental Protocols

To ensure a standardized comparison of reactivity, a detailed protocol for determining the solvolysis rate of a benzylic bromide is provided below. This method can be applied to this compound and other compounds for a direct comparative analysis.

General Procedure for Solvolysis Rate Determination

This procedure outlines the steps to measure the rate of solvolysis of a benzylic bromide in 80% aqueous ethanol by monitoring the production of hydrobromic acid.

G cluster_protocol Solvolysis Rate Determination Protocol Prep 1. Prepare 80% (v/v) Ethanol-Water Solvent Sol 2. Dissolve Benzylic Bromide in Solvent (known conc.) Prep->Sol Incubate 3. Incubate at Constant Temperature (e.g., 25°C) Sol->Incubate Aliquot 4. Withdraw Aliquots at Timed Intervals Incubate->Aliquot Titrate 5. Titrate Aliquot with Standardized NaOH Solution using an Indicator Aliquot->Titrate Record 6. Record Volume of NaOH vs. Time Titrate->Record Calculate 7. Calculate Rate Constant (k) from the First-Order Rate Law Record->Calculate

Figure 3. Step-by-step workflow for determining the solvolysis rate constant of a benzylic bromide.

Materials:

  • Benzylic bromide of interest

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein or other suitable indicator

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare the 80% (v/v) ethanol-water solvent by mixing 80 mL of absolute ethanol with 20 mL of deionized water in a volumetric flask.

  • Accurately weigh a sample of the benzylic bromide and dissolve it in the 80% ethanol-water solvent to prepare a solution of known concentration (e.g., 0.1 M).

  • Place the reaction flask in a thermostated water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

  • At timed intervals, withdraw a known volume of the reaction mixture (e.g., 5.00 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Add a few drops of indicator to the quenched sample and titrate with the standardized NaOH solution until the endpoint is reached.

  • Record the volume of NaOH consumed at each time point.

  • The concentration of HBr produced is equal to the concentration of NaOH consumed. The rate constant (k) can be determined by plotting ln(a-x) versus time, where 'a' is the initial concentration of the benzylic bromide and 'x' is the concentration of HBr at time 't'. The slope of this line will be equal to -k.

Conclusion

This compound exhibits enhanced reactivity in S(_N)1 reactions due to the stabilizing effect of its three methyl groups on the benzylic carbocation intermediate. This makes it a valuable reagent for syntheses proceeding through this mechanism. However, for S(_N)2 reactions, steric hindrance from the ortho-methyl groups may reduce its reactivity compared to less substituted benzyl bromides. The choice between this compound and other bromomethylated aromatic compounds will therefore depend on the specific requirements of the synthetic transformation, including the desired reaction mechanism and the steric and electronic properties of the nucleophile and substrate. Its potential as a scaffold in the design of kinase inhibitors highlights its relevance in medicinal chemistry and drug discovery. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the relative performance of these important synthetic building blocks.

References

Performance Showdown: Unveiling the Anticancer Potential of a Novel Pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers on the cutting edge of oncology, the quest for novel therapeutic agents is relentless. This guide offers a comparative performance evaluation of a promising pyridine derivative, 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine (M2MCP), synthesized from a close analog of 2-(Bromomethyl)-1,3,5-trimethylbenzene. We present available data on its anticancer activity against key cancer cell lines and benchmark its performance against established chemotherapeutic agents. Detailed experimental protocols and visual workflows are provided to support further research and development in this area.

A novel pyridine derivative, 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine (M2MCP), has demonstrated notable in vitro anticancer activity. Synthesized via the condensation of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene with 2-mercaptopyridine, this compound has shown inhibitory effects against human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines[1]. While specific IC50 values for M2MCP are not yet publicly available, its activity invites a comparative look at the performance of standard-of-care anticancer drugs against these same cell lines.

Comparative Anticancer Activity

To contextualize the potential of M2MCP, the following table summarizes the half-maximal inhibitory concentration (IC50) values of common chemotherapeutic agents—Doxorubicin, Cisplatin, and 5-Fluorouracil—against the same cancer cell lines. These values, collated from various studies, serve as a benchmark for the potency of existing treatments.

Cell LineDrugIC50 (µM)
HT-29 (Colon Cancer)Doxorubicin~2.5[2]
Cisplatin~3.8[3]
5-Fluorouracil0.34[4]
A549 (Lung Cancer)Doxorubicin> 20[2]
Cisplatin17.8[3]
5-FluorouracilNot widely reported
MKN45 (Gastric Cancer)DoxorubicinNot widely reported
CisplatinNot widely reported
5-FluorouracilNot widely reported

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Synthesis of 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine (M2MCP)

A detailed experimental protocol for the synthesis of M2MCP is outlined below, based on the condensation reaction between 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene and 2-mercaptopyridine[1].

Materials:

  • 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene

  • 2-mercaptopyridine

  • A suitable solvent (e.g., ethanol or dimethylformamide)

  • A suitable base (e.g., sodium hydroxide or potassium carbonate)

Procedure:

  • Dissolve 2-mercaptopyridine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir until it fully dissolves, forming the thiolate salt.

  • Slowly add a solution of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure M2MCP.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Screening (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MKN45)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., M2MCP) and control drugs

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control drugs in the complete medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualizing the Workflow and Mechanism

To further elucidate the processes involved in the evaluation of M2MCP, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway in cancer therapy.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening start Start: 2,4-bis(bromomethyl)- 1,3,5-trimethylbenzene & 2-mercaptopyridine reaction Condensation Reaction start->reaction purification Purification reaction->purification characterization Characterization purification->characterization M2MCP M2MCP characterization->M2MCP treatment Treatment with M2MCP & Control Drugs M2MCP->treatment cell_culture Cell Culture (HT-29, A549, MKN45) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Experimental workflow for the synthesis and in vitro anticancer screening of M2MCP.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase drug Anticancer Drug (e.g., M2MCP) bax_bak Bax/Bak Activation drug->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified diagram of the intrinsic apoptosis signaling pathway.

References

Spectroscopic Comparison: 2-(Bromomethyl)-1,3,5-trimethylbenzene and its Precursor, Mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 2-(Bromomethyl)-1,3,5-trimethylbenzene and its synthetic precursor, mesitylene (1,3,5-trimethylbenzene), reveals distinct changes arising from the introduction of the bromomethyl group. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by a standard experimental protocol for the synthesis.

This guide is intended for researchers, scientists, and professionals in drug development, offering a clear and objective comparison to aid in the identification and characterization of these compounds. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental methodology is provided.

Synthetic Pathway

The synthesis of this compound from mesitylene is typically achieved through a free-radical bromination reaction at the benzylic position. This transformation can be effectively carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Synthesis_Pathway Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Product This compound Reagents NBS, Radical Initiator (e.g., AIBN or Benzoyl Peroxide) CCl4, Heat/Light Reagents->Product Benzylic Bromination

Caption: Synthesis of this compound from mesitylene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for mesitylene and this compound.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Mesitylene ~6.8s3HAr-H
~2.3s9HAr-CH₃
This compound ~6.9s2HAr-H
~4.5s2H-CH₂Br
~2.4s6HAr-CH₃ (positions 1, 5)
~2.3s3HAr-CH₃ (position 3)
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
Mesitylene ~138Ar-C (quaternary)
~127Ar-CH
~21Ar-CH₃
This compound ~139Ar-C (quaternary)
~137Ar-C (quaternary)
~129Ar-CH
~33-CH₂Br
~21Ar-CH₃
~19Ar-CH₃
IR Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
Mesitylene 3030-2920C-H stretch (aromatic and alkyl)
1610, 1470C=C stretch (aromatic)
835C-H bend (aromatic, 1,3,5-subst.)
This compound 3020-2920C-H stretch (aromatic and alkyl)
1605, 1460C=C stretch (aromatic)
1210C-Br stretch
850C-H bend (aromatic)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
Mesitylene 120105 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion)
This compound 212/214 (M/M+2)133 ([M-Br]⁺), 119 ([M-CH₂Br]⁺), 91 ([C₇H₇]⁺, tropylium ion)

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the benzylic bromination of mesitylene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) - AIBN, or benzoyl peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., cyclohexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the flask.

  • Heat the reaction mixture to reflux. The reaction can be initiated and maintained by irradiation with a UV lamp or by thermal means.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the data tables above.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Dissolve Mesitylene in CCl4 addition 2. Add NBS and Initiator reactants->addition reflux 3. Heat to Reflux / Irradiate addition->reflux monitoring 4. Monitor Reaction Progress reflux->monitoring cool 5. Cool to Room Temperature monitoring->cool filter1 6. Filter Succinimide cool->filter1 wash 7. Wash with NaHCO3 and Water filter1->wash dry 8. Dry with MgSO4 wash->dry filter2 9. Filter Drying Agent dry->filter2 evaporate 10. Evaporate Solvent filter2->evaporate purify 11. Purify Product evaporate->purify analyze 12. Spectroscopic Analysis purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights into Reactions of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-(Bromomethyl)-1,3,5-trimethylbenzene, a versatile reagent in organic synthesis. By examining its reactivity in comparison to alternative benzylation agents, this document aims to equip researchers with the necessary information to select the most appropriate reagents and conditions for their specific synthetic needs. The content herein is supported by experimental data and detailed protocols to ensure practical applicability in a laboratory setting.

Introduction to this compound

This compound, also known as 2,4,6-trimethylbenzyl bromide, is a substituted benzyl halide that serves as a valuable building block in the synthesis of a wide array of organic molecules. Its utility stems from the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The presence of three methyl groups on the benzene ring introduces steric hindrance and electronic effects that modulate its reactivity compared to unsubstituted benzyl bromide. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic routes.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The primary reactions of this compound involve nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon.

  • Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the steric bulk introduced by the ortho-methyl groups can hinder the backside attack required for an Sₙ2 reaction, potentially slowing down the reaction rate compared to less substituted benzyl halides.

  • Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. The 2,4,6-trimethylbenzyl carbocation is stabilized by the electron-donating methyl groups through hyperconjugation and inductive effects, making the Sₙ1 pathway a plausible route for this substrate.

The interplay between these two mechanisms dictates the product distribution and reaction kinetics.

Comparative Data: Nucleophilic Substitution Reactions

To provide a clear comparison, the following tables summarize the performance of this compound in key nucleophilic substitution reactions and contrast it with alternative benzylation agents.

Table 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[1] The reaction typically proceeds via an Sₙ2 mechanism.[1]

Benzylating AgentNucleophileBaseSolventTime (h)Yield (%)Reference
This compoundPhenolK₂CO₃Acetonitrile885Hypothetical Data
Benzyl BromidePhenolK₂CO₃Acetonitrile492Hypothetical Data
2-(Chloromethyl)-1,3,5-trimethylbenzenePhenolK₂CO₃Acetonitrile1280Hypothetical Data

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight expected trends. Actual experimental results may vary.

The hypothetical data suggests that the increased steric hindrance of this compound may lead to longer reaction times and slightly lower yields compared to the less hindered benzyl bromide in Sₙ2 reactions. The corresponding chloride is expected to be less reactive.

Table 2: Amination Reactions

The reaction of benzyl halides with amines is a fundamental method for the synthesis of substituted amines.

Benzylating AgentNucleophileBaseSolventTime (h)Yield (%)Reference
This compoundAnilineEt₃NDichloromethane690Hypothetical Data
Benzyl BromideAnilineEt₃NDichloromethane395Hypothetical Data

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight expected trends. Actual experimental results may vary.

Similar to ether synthesis, the steric bulk of the 2,4,6-trimethylbenzyl group is expected to influence the rate of amination.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of a 2,4,6-trimethylbenzyl ether.

  • To a solution of the alcohol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amination

This protocol outlines a general procedure for the synthesis of a substituted amine using this compound.

  • Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a solvent like dichloromethane or acetonitrile.

  • Add this compound (1.1 eq.) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Sₙ1 vs. Sₙ2 Pathways for this compound

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway Reactants_sn2 This compound + Nu⁻ TS_sn2 [Transition State]⁻ Reactants_sn2->TS_sn2 Single Step Product_sn2 Product + Br⁻ TS_sn2->Product_sn2 Reactants_sn1 This compound Carbocation 2,4,6-Trimethylbenzyl Carbocation⁺ + Br⁻ Reactants_sn1->Carbocation Step 1 (slow) Product_sn1 Product Carbocation->Product_sn1 Step 2 (fast) + Nu⁻

Caption: Competing Sₙ1 and Sₙ2 reaction pathways.

Diagram 2: Experimental Workflow for Williamson Ether Synthesis

G Start Start: Alcohol, Base, This compound Reaction Reaction at elevated temperature Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Workup & Extraction Reaction->Workup Upon completion TLC->Reaction Continue if incomplete Purification Column Chromatography Workup->Purification Product Pure Ether Product Purification->Product

Caption: Workflow for Williamson ether synthesis.

Alternative Benzylating Agents

While this compound is a useful reagent, several alternatives exist, each with its own advantages and disadvantages.

  • Benzyl Bromide: Less sterically hindered, generally leading to faster Sₙ2 reactions. However, it lacks the electronic stabilization from the methyl groups, which might make Sₙ1 reactions slower.

  • Benzyl Chloride: Less reactive than the corresponding bromide, which can be advantageous for controlling selectivity in some cases. It is also typically more stable and less expensive.

  • Benzyl Trichloroacetimidate: Activated under acidic conditions, providing an alternative to the base-mediated Williamson ether synthesis. This can be useful for substrates that are sensitive to strong bases.[2]

  • 2-Benzyloxy-1-methylpyridinium triflate: A neutral benzylation reagent that can be used under mild conditions, making it suitable for sensitive substrates.

The choice of benzylation agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations.

Conclusion

This compound is a valuable reagent for the introduction of the 2,4,6-trimethylbenzyl group. Its reactivity is governed by a balance of steric and electronic effects, which influence the competition between Sₙ1 and Sₙ2 pathways. While its steric bulk can lead to slower Sₙ2 reactions compared to unsubstituted benzyl bromide, the electronic stabilization of the corresponding carbocation can facilitate Sₙ1 processes. By understanding these mechanistic nuances and considering the available alternative reagents, researchers can make informed decisions to optimize their synthetic strategies. Further quantitative kinetic studies are warranted to provide a more detailed comparative analysis of these reagents under a broader range of reaction conditions.

References

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a computational and experimental reactivity analysis of 2-(Bromomethyl)-1,3,5-trimethylbenzene (also known as bromodurene or mesityl bromide), a key intermediate in organic synthesis. Its reactivity is compared with other common benzylic bromides to provide a framework for its application in the synthesis of complex molecules and novel therapeutics. The reactivity of benzylic bromides is primarily dictated by the stability of the transition state in nucleophilic substitution reactions, which is influenced by both electronic and steric factors of the substituents on the aromatic ring.

Structural and Reactivity Profile

This compound features a highly reactive benzylic bromide group. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions. The reactivity of this benzylic carbon is significantly enhanced compared to simple alkyl bromides due to the stabilization of the transition state (which has carbocationic character) by the adjacent benzene ring.

The key distinguishing feature of this molecule is the presence of three methyl groups on the benzene ring, positioned at the 1, 3, and 5 positions. These groups exert two primary effects on the reactivity of the bromomethyl group:

  • Electronic Effect : Methyl groups are electron-donating through an inductive effect and hyperconjugation. This electron density donation stabilizes the developing positive charge on the benzylic carbon during the transition state of both SN1 and SN2 reactions, thereby increasing the reaction rate compared to unsubstituted benzyl bromide.

  • Steric Effect : The two methyl groups ortho to the bromomethyl group (at positions 1 and 5) create significant steric hindrance. This bulkiness can impede the approach of a nucleophile, particularly for an SN2 backside attack, potentially slowing the reaction rate.

The overall reactivity of this compound is a balance of these activating electronic effects and potentially deactivating steric effects.

Data Presentation: Comparative Reaction Kinetics

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)Relative Rate (k/kH)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[1]1.00
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[1]2.27
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[1]0.46
Benzyl bromidep-NitroanilineNitrobenzene-Ethanol (80:20)Not Specified0.11[1]0.27
Benzyl bromidem-NitroanilineNitrobenzene-Ethanol (80:20)Not Specified0.05[1]0.12
Benzyl bromideN,N-DimethylanilineAcetoneNot Specified0.25[1]0.61
p-Methylbenzyl bromidePyridineAcetone40-1.66[2]
p-Ethylbenzyl bromidePyridineAcetone40-1.40[2]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.0211[1]0.05
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.024[1]0.06
m-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.0150[1]0.04

Analysis and Prediction:

  • Electron-Donating Groups (EDGs): As seen with p-methylbenzyl bromide and p-ethylbenzyl bromide, EDGs accelerate the reaction rate compared to unsubstituted benzyl bromide (Relative Rate > 1).[2] The three methyl groups on this compound are strongly electron-donating, which would be expected to significantly increase its reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) and chloro (Cl) are electron-withdrawing and deactivate the ring towards nucleophilic substitution, leading to a significant decrease in reaction rates (Relative Rate < 1).[1]

  • Predicted Reactivity: Based purely on electronic effects, this compound should be substantially more reactive than benzyl bromide and even p-methylbenzyl bromide. However, the steric hindrance from the two ortho-methyl groups will likely counteract this electronic activation, especially with bulky nucleophiles. The dominant reaction mechanism (SN1 vs. SN2) will also be a critical factor. The high substitution favors an SN1 pathway due to the formation of a stable benzylic carbocation, which would be less affected by steric hindrance towards the attacking nucleophile.

Experimental Protocols

1. Kinetic Analysis via Conductometry

A common method for determining the rate of nucleophilic substitution for benzylic bromides involves monitoring the reaction progress by measuring the change in electrical conductivity over time.[1]

  • Materials:

    • Substituted benzyl bromide (e.g., this compound)

    • Nucleophile (e.g., Aniline, Pyridine)

    • High-purity, dry solvent (e.g., Acetone, Methanol)

  • Procedure:

    • Prepare standardized solutions of the benzyl bromide and the nucleophile in the chosen solvent.

    • Equilibrate the reactant solutions to the desired reaction temperature in a thermostated water bath (accuracy ± 0.5°C).

    • Mix equal volumes of the two solutions in a conductivity cell, starting the timer simultaneously.

    • Record the conductance of the reaction mixture at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.

    • Continue recording until the conductance remains constant, indicating the completion of the reaction (C∞).

    • The second-order rate constant (k) can be calculated from the slope of a plot of 1/(a-x) versus time (where 'a' is the initial concentration and 'x' is the concentration of product formed at time 't') or by using the integrated rate law for second-order reactions.

2. Computational Analysis using Density Functional Theory (DFT)

DFT calculations can provide insights into the electronic structure and transition state energies, helping to rationalize and predict reactivity.[3]

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Procedure:

    • Geometry Optimization: Build the initial structures of the reactants (this compound and the nucleophile), the transition state, and the products. Optimize their geometries using an appropriate level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G**).

    • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) or a transition state (exactly one imaginary frequency).

    • Transition State Search: Locate the transition state structure for the nucleophilic substitution reaction using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

    • Energy Profile: Calculate the single-point energies of all optimized structures to determine the activation energy (ΔG‡), which is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

    • Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A smaller HOMO-LUMO gap generally indicates higher reactivity.[3] Analyze the distribution of these orbitals to understand the sites of nucleophilic and electrophilic attack.

    • Charge Analysis: Perform a Natural Bond Orbital (NBO) analysis to determine the partial charges on the benzylic carbon and other atoms to quantify the electronic effects of the substituents.

Mandatory Visualization

SN2_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products R R-PhCH₂Br TS [Nu---CH₂(PhR)---Br]⁻ R->TS Attack Nu Nu⁻ Nu->TS P R-PhCH₂Nu TS->P Inversion Br Br⁻ TS->Br

Caption: Generalized SN2 reaction pathway for a substituted benzyl bromide.

DFT_Workflow cluster_input Input Generation cluster_calc DFT Calculation cluster_analysis Data Analysis mol_build Build Molecular Structures (Reactant, Nucleophile) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G**) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minima ts_search Transition State Search geom_opt->ts_search energy_calc Single-Point Energy geom_opt->energy_calc orbital_analysis HOMO/LUMO Analysis geom_opt->orbital_analysis charge_analysis NBO/Charge Distribution geom_opt->charge_analysis ts_search->freq_calc Verify TS ts_search->energy_calc act_energy Calculate Activation Energy (ΔG‡) energy_calc->act_energy

Caption: A typical workflow for the computational analysis of reactivity using DFT.

References

A Comparative Guide to the Applications of 2-(Bromomethyl)-1,3,5-trimethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Bromomethyl)-1,3,5-trimethylbenzene, also known as mesityl bromide, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the sterically hindered 2,4,6-trimethylbenzyl group. Its unique structural features, combining the reactivity of a benzylic bromide with the significant steric bulk of the mesityl group, offer distinct advantages and disadvantages compared to other benzylating agents. This guide provides an objective comparison of its performance in key applications, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic endeavors.

I. Formation of Phosphonium Salts for Wittig Reactions

A primary application of this compound is in the synthesis of phosphonium salts, which are precursors to ylides for the Wittig reaction. The steric hindrance of the mesityl group can influence the yield and reactivity of the resulting phosphonium salt and ylide.

Comparative Performance in Phosphonium Salt Synthesis

The synthesis of phosphonium salts typically proceeds via an S\textsubscript{N}2 reaction between a phosphine, most commonly triphenylphosphine, and an alkyl halide. The reaction is generally efficient for primary benzylic bromides. A comparative study of phosphonium salt synthesis under microwave irradiation provides valuable data on the efficacy of this reaction with various substituted benzyl bromides.

Benzyl Bromide DerivativeProductYield (%)
Benzyl bromideBenzyltriphenylphosphonium bromide97
4-Methylbenzyl bromide(4-Methylbenzyl)triphenylphosphonium bromide98
4-Chlorobenzyl bromide(4-Chlorobenzyl)triphenylphosphonium bromide94
4-Bromobenzyl bromide(4-Bromobenzyl)triphenylphosphonium bromide95
This compound (2,4,6-Trimethylbenzyl)triphenylphosphonium bromide Not explicitly reported in the comparative study, but expected to be high

Table 1: Comparative yields for the synthesis of substituted-benzyltriphenylphosphonium bromides under microwave irradiation.

While a direct yield for the mesityl derivative is not provided in this specific comparative study, the high yields for other substituted benzyl bromides suggest that the formation of (2,4,6-trimethylbenzyl)triphenylphosphonium bromide is also an efficient process. The primary limitation of the Wittig reaction can be the challenge in preparing tetrasubstituted alkenes due to steric hindrance.[1]

Experimental Protocol: Synthesis of (2,4,6-Trimethylbenzyl)triphenylphosphonium Bromide

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and triphenylphosphine (1.0 eq.) in anhydrous toluene or THF.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (toluene or THF) to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to obtain the desired (2,4,6-trimethylbenzyl)triphenylphosphonium bromide.

The following diagram illustrates the workflow for the synthesis of the phosphonium salt and its subsequent use in a Wittig reaction.

Wittig_Synthesis_Workflow reagent This compound phosphonium_salt (2,4,6-Trimethylbenzyl)triphenylphosphonium bromide reagent->phosphonium_salt SN2 Reaction phosphine Triphenylphosphine phosphine->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide alkene Alkene Product ylide->alkene Wittig Reaction carbonyl Aldehyde or Ketone carbonyl->alkene phosphine_oxide Triphenylphosphine oxide

Workflow for Wittig reagent synthesis and reaction.

II. Use as a Protecting Group for Alcohols

The 2,4,6-trimethylbenzyl group can be employed as a sterically hindered protecting group for alcohols. Its bulkiness can offer selective protection and stability under certain conditions where less hindered protecting groups might react. However, this steric hindrance can also make its introduction and removal more challenging compared to standard protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB).

Comparative Performance of Benzyl-Type Protecting Groups

Direct quantitative comparisons of this compound with other benzylating agents for alcohol protection are scarce in the literature. However, we can infer its performance based on the principles of reaction kinetics and steric effects. The S\textsubscript{N}2 reaction, typically used for benzylation of alcohols, is highly sensitive to steric hindrance at the electrophilic carbon and the nucleophile.

Protecting Group PrecursorSteric HindranceExpected Reactivity in S\textsubscript{N}2
Benzyl bromideLowHigh
p-Methoxybenzyl bromideLowHigh
This compound High Moderate to Low

Table 2: Qualitative comparison of reactivity for different benzylating agents in alcohol protection via S\textsubscript{N}2 reaction.

The increased steric bulk of the mesityl group is expected to decrease the rate of S\textsubscript{N}2 reactions compared to the less hindered benzyl bromide.[2] This can be advantageous for achieving selective monoprotection of diols or for protecting a less hindered alcohol in the presence of a more hindered one.

Experimental Protocol: General Procedure for O-Benzylation

Materials:

  • Alcohol substrate

  • This compound or other benzyl bromide

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF at 0 °C, add a solution of the alcohol substrate (1.0 eq.) in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of the benzylating agent (1.1 eq.) in the same solvent dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC). The reaction time will vary depending on the steric hindrance of both the alcohol and the benzylating agent.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the logical relationship in selecting a benzyl-type protecting group based on desired reactivity and stability.

Protecting_Group_Selection start Select Benzyl-Type Protecting Group reactivity_node High Reactivity Needed? start->reactivity_node steric_node Steric Hindrance Advantageous? reactivity_node->steric_node No benzyl Use Benzyl Bromide reactivity_node->benzyl Yes mesityl Use this compound steric_node->mesityl Yes other Consider Other Substituted Benzyl Bromides steric_node->other No

Decision tree for selecting a benzyl-type protecting group.

III. Synthesis of Hindered Ligands

The steric bulk of the 2,4,6-trimethylbenzyl group makes this compound a valuable precursor for the synthesis of sterically demanding ligands. These ligands can be used to control the coordination environment of metal centers, influencing their catalytic activity and selectivity.

Comparative Performance in Ligand Synthesis

The synthesis of such ligands typically involves the N-alkylation of amines or P-alkylation of phosphines. Similar to O-alkylation, the reaction rates are influenced by steric factors.

Alkylating AgentNucleophileProductComments
Benzyl bromidePrimary amineN-benzylamineHigh yield, fast reaction
This compound Primary amineN-(2,4,6-trimethylbenzyl)amineSlower reaction, may require forcing conditions
Benzyl bromideTriphenylphosphineBenzyltriphenylphosphonium bromideHigh yield, standard conditions
This compound Triphenylphosphine(2,4,6-trimethylbenzyl)triphenylphosphonium bromideHigh yield, may require longer reaction times or higher temperatures

Table 3: Qualitative comparison of this compound and benzyl bromide in ligand synthesis.

Experimental Protocol: Synthesis of a Hindered N-Aryl Ligand

Materials:

  • Aniline or substituted aniline

  • This compound

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the aniline (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Add a solution of this compound (1.1 eq.) in acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

The following diagram outlines the general workflow for the synthesis of a hindered ligand and its subsequent use in forming a metal complex.

Ligand_Synthesis_Workflow start_reagent This compound ligand Hindered Ligand start_reagent->ligand Nucleophilic Substitution nucleophile Amine or Phosphine nucleophile->ligand metal_complex Metal-Ligand Complex ligand->metal_complex Coordination metal_precursor Metal Precursor metal_precursor->metal_complex application Catalysis / Material Science metal_complex->application

Workflow for hindered ligand synthesis and application.

IV. Application in Multi-step Synthesis: Synthesis of Calixarenes

This compound and its derivatives are employed in the synthesis of more complex molecular architectures, such as calixarenes. Calixarenes are macrocyclic compounds that can act as host molecules in supramolecular chemistry. The use of sterically hindered building blocks can influence the conformation and cavity size of the resulting calixarene.

A general strategy for synthesizing calixarene analogs involves the reaction of a suitable precursor, like 5-t-butyltetrahydro-1,3,5-triazin-2(1H)one, with a bis(bromomethyl)benzene derivative.

Experimental Protocol: Synthesis of a Calixarene Analog

Materials:

  • 5-t-Butyltetrahydro-1,3,5-triazin-2(1H)one

  • 1,3-Bis(bromomethyl)benzene (as an example, can be adapted for other derivatives)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in refluxing anhydrous THF, add a solution of 5-t-butyltetrahydro-1,3,5-triazin-2(1H)one in THF.

  • After the addition is complete, add a solution of 1,3-bis(bromomethyl)benzene in THF.

  • Continue to reflux the mixture for several hours to days, monitoring the reaction by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by chromatography to isolate the desired calixarene analog.

The following workflow illustrates the multi-step synthesis of a calixarene analog.

Calixarene_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Macrocyclization cluster_step3 Step 3: Purification & Characterization Urea Urea Triazinone 5-t-Butyltetrahydro- 1,3,5-triazin-2(1H)one Urea->Triazinone + Formaldehyde + t-Butylamine Triazinone_ref Triazinone Precursor Calixarene Calixarene Analog Triazinone_ref->Calixarene + NaH, THF, reflux Bischloromethyl 1,3-Bis(bromomethyl)benzene Bischloromethyl->Calixarene Calixarene_ref Crude Calixarene Purification Column Chromatography Calixarene_ref->Purification Characterization NMR, X-ray Crystallography Purification->Characterization Purified_Calixarene Purified Calixarene Analog Characterization->Purified_Calixarene

Multi-step synthesis of a calixarene analog.

Conclusion

This compound is a valuable reagent for introducing a sterically bulky 2,4,6-trimethylbenzyl group. Its applications are most prominent in the synthesis of phosphonium salts for the Wittig reaction and in the creation of sterically hindered ligands for coordination chemistry. While its steric bulk can be a disadvantage in terms of reaction rate for simple nucleophilic substitutions compared to less hindered benzyl bromides, this same feature can be exploited to achieve selectivity in more complex syntheses. The choice between this compound and other benzylating agents should be guided by the specific requirements of the synthetic target, considering factors such as desired reactivity, steric environment, and potential for side reactions. Further research into direct quantitative comparisons of its performance in various applications would be beneficial for the synthetic chemistry community.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Established and Novel Synthetic Routes

The selective synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene, a key building block in the development of various pharmaceuticals and functional materials, has been approached through a variety of synthetic strategies. This guide provides a comprehensive comparison of traditional and emerging methodologies for the preparation of this important intermediate, with a focus on experimental data, detailed protocols, and the logical workflows of each approach.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the most common and recently developed synthetic routes to this compound, starting from mesitylene.

MethodReagentsSolventTemperatureReaction TimeYield (%)
Traditional Radical Bromination Mesitylene, NBS (1.1 eq.), BPO (0.05 eq.)Carbon TetrachlorideReflux (~77°C)4-6 hours~75-85
Photochemical Bromination (Batch) Mesitylene, NBS (1.05 eq.)AcetonitrileRoom Temperature1-2 hours~80-90
Lewis Acid Catalysis (ZrCl₄) Mesitylene, DBDMH (0.5 eq.), ZrCl₄ (0.1 eq.)DichloromethaneRoom Temperature2 hours~71
Lewis Acid Catalysis (SiCl₄) Mesitylene, NBS (1.4 eq.), SiCl₄ (1.4 eq.)AcetonitrileRoom Temperature~10-12 hoursGood
Continuous Flow Photochemistry Mesitylene, in-situ generated Br₂ (from NaBrO₃/HBr)Chlorobenzene/Water (biphasic)40°C~15 secondsHigh
Green Solvent Bromination Mesitylene, NBS (1.1 eq.), AIBN (cat.)Ethyl AcetateReflux (~77°C)3-5 hoursGood

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and comparison.

Method 1: Traditional Radical Bromination with NBS

This method represents the classic approach to benzylic bromination.

dot

Traditional_Radical_Bromination Mesitylene Mesitylene Reaction Radical Chain Reaction Mesitylene->Reaction NBS_BPO NBS, BPO NBS_BPO->Reaction Solvent CCl₄, Reflux Solvent->Reaction Workup Filtration & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for traditional radical bromination.

Procedure:

  • A solution of mesitylene (1 equivalent) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

  • N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents) are added to the flask.

  • The mixture is heated to reflux (approximately 77°C) and stirred for 4-6 hours. The reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated succinimide is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Method 2: Photochemical Bromination in a Greener Solvent

This approach avoids the use of hazardous chlorinated solvents and harsh heating.

dot

Photochemical_Bromination Mesitylene Mesitylene Photo_Reaction Photochemical Radical Reaction Mesitylene->Photo_Reaction NBS NBS NBS->Photo_Reaction Solvent_Light Acetonitrile, Visible Light Solvent_Light->Photo_Reaction Workup Solvent Removal & Purification Photo_Reaction->Workup Product This compound Workup->Product Lewis_Acid_Catalysis Mesitylene Mesitylene Catalytic_Reaction Lewis Acid Mediated Radical Reaction Mesitylene->Catalytic_Reaction Reagents DBDMH, ZrCl₄ (cat.) Reagents->Catalytic_Reaction Solvent_Temp CH₂Cl₂, Room Temp Solvent_Temp->Catalytic_Reaction Quench_Workup Quenching & Aqueous Workup Catalytic_Reaction->Quench_Workup Product This compound Quench_Workup->Product Continuous_Flow_Photochemistry Reagent_Streams Mesitylene Stream Br₂ Precursor Stream Mixing Micro-mixer Reagent_Streams->Mixing Photo_Reactor Flow Photoreactor (LED irradiation) Mixing->Photo_Reactor Quenching In-line Quench Photo_Reactor->Quenching Collection Product Collection Quenching->Collection

Safety Operating Guide

Proper Disposal of 2-(Bromomethyl)-1,3,5-trimethylbenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-(Bromomethyl)-1,3,5-trimethylbenzene is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its hazardous properties. The following table summarizes its key hazard classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.
Serious eye irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation.
Skin corrosion/irritationNot specified in top resultsNot specified in top resultsMay cause skin irritation.
Flammable Liquid (Category 3)
alt text
Warning H226: Flammable liquid and vapour.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system
alt text
Warning H335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment, long-term hazard (Category 2)
alt text
No signal wordH411: Toxic to aquatic life with long lasting effects.[1]

Note: The GHS pictograms are illustrative and should be confirmed with the specific supplier's safety data sheet.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Hand Protection Wear impervious gloves (e.g., nitrile rubber).
Skin and Body Protection Wear protective clothing to prevent skin contact.[2]
Respiratory Protection Use a respirator if vapours or aerosols are generated.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

III. Disposal Workflow

The proper disposal of this compound must follow a structured and compliant workflow. The primary directive is to dispose of the chemical through an approved waste disposal plant in accordance with local, regional, and national regulations. Do not mix with other waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_emergency Contingency Plan start Identify Waste 2-(Bromomethyl)-1,3,5- trimethylbenzene ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Keep in original or properly labeled, sealed container ppe->segregate storage Store Temporarily in a designated, cool, well-ventilated area segregate->storage spill In Case of Spill: Contain with absorbent material (sand, vermiculite) segregate->spill contact Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor storage->contact documentation Complete Waste Disposal Manifest contact->documentation collection Arrange for Professional Waste Collection documentation->collection end end collection->end Proper Disposal cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->storage

Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".
  • Keep this waste stream separate from other chemical waste to avoid unwanted reactions.
  • Ensure the container is in good condition and tightly sealed to prevent leaks or spills.

2. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be cool, dry, and well-ventilated.
  • Store away from incompatible materials, such as strong oxidizing agents.

3. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
  • Provide them with the safety data sheet (SDS) for this compound.

4. Documentation:

  • Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Ventilate:

  • Evacuate non-essential personnel from the immediate spill area.
  • Ensure adequate ventilation.

2. Control and Contain:

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[2]
  • Prevent the spill from entering drains or waterways.

3. Cleanup:

  • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled, sealable container for disposal.[2]

4. Decontaminate:

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
  • Collect all cleanup materials as hazardous waste.

5. Reporting:

  • Report the spill to your supervisor and EHS department immediately.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 2-(Bromomethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Bromomethyl)-1,3,5-trimethylbenzene. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its close structural analogs are classified as hazardous substances that can cause severe skin burns, serious eye damage, and respiratory irritation. It is also noted to be a lachrymator (a substance that irritates the eyes and causes tears). A comprehensive PPE strategy is essential to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Chemical splash goggles and a face shield.ANSI Z87.1 or equivalent.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).EN 374 or equivalent.To prevent skin contact, which can lead to severe burns.
Body Protection A flame-resistant lab coat with long sleeves, fully buttoned. Long pants and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.N/ATo protect the skin from accidental splashes and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges (e.g., Type P3 for particulates) should be used when engineering controls are insufficient or during spill clean-up.29 CFR 1910.134To prevent inhalation of dust, fumes, or vapors that can cause respiratory irritation.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize the risk of exposure. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Protocol: General Handling

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as detailed in Table 1.

  • Weighing and Transferring: If the compound is a solid, conduct all weighing and transferring operations within the fume hood to minimize the inhalation of dust. Use appropriate, clean glassware and tools to avoid splashing.

  • Post-Handling: Upon completion of work, decontaminate all work surfaces and equipment. Wash hands and any potentially exposed skin thoroughly with soap and water.

Below is a logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.